molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

货号: B1667867
CAS 编号: 56518-41-3
分子量: 339.19 g/mol
InChI 键: BFCRRLMMHNLSCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brodimoprim is an aminopyrimidine that is 2,4-diaminopyrimidine in which the hydrogen at position 5 has been replaced by a 4-bromo-3,5-dimethoxybenzyl group. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, an antiinfective agent and an antibacterial drug. It is an aminopyrimidine, a member of bromobenzenes and a member of methoxybenzenes.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits dihydrofolate reductase

属性

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brodimoprim: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim. Developed by Hoffmann-La Roche, it functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of nucleic acids and key amino acids, leading to a bacteriostatic effect. This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria and was primarily investigated for the treatment of respiratory and urinary tract infections. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound (Ro 10-5970) was developed by the pharmaceutical company Hoffmann-La Roche as a structural analog of trimethoprim.[1] The key structural modification in this compound is the substitution of the 4-methoxy group on the benzyl ring of trimethoprim with a bromine atom.[2] This chemical alteration was intended to improve upon the pharmacokinetic profile and antibacterial potency of its predecessor.

The development of this compound was part of a broader effort to optimize diaminopyrimidine-based inhibitors of dihydrofolate reductase, a validated antibacterial target. Research into this class of compounds was driven by the need for new antibiotics to combat emerging bacterial resistance. This compound was launched in 1993 as a therapeutic agent for bacterial infections.[3] However, it was later withdrawn from the market.

Chemical Structure and Synthesis

This compound, chemically named 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a derivative of trimethoprim.[2]

Synthesis: A common synthetic route to this compound involves several key steps starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[2] The process includes the formation of a hydroxamide, followed by conversion to a methyl 4-amino-3,5-dimethoxybenzoate.[2] A Sandmeyer reaction is then employed to introduce the bromine atom, yielding Methyl 4-bromo-3,5-dimethoxybenzoate.[2] Subsequent saponification, halogenation, and a Rosenmund reduction produce 4-Bromo-3,5-dimethoxybenzaldehyde.[2] This aldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile, and the final cyclization with guanidine affords this compound.[2]

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[5]

By binding to the active site of bacterial DHFR, this compound competitively inhibits the binding of the natural substrate, dihydrofolate.[5] This blockade of tetrahydrofolate production ultimately halts bacterial growth and replication.[5] A significant advantage of this compound, similar to trimethoprim, is its high selectivity for the bacterial enzyme over its mammalian counterpart, which minimizes host toxicity.[5]

digraph "this compound Signaling Pathway" {
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
  edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

"Dihydrofolate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tetrahydrofolate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "DHFR" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Bacterial\nDihydrofolate\nReductase (DHFR)"]; "this compound" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purine Synthesis" [fillcolor="#F1F3F4"]; "Thymidine Synthesis" [fillcolor="#F1F3F4"]; "Amino Acid Synthesis" [fillcolor="#F1F3F4"]; "DNA, RNA, Protein Synthesis" [fillcolor="#F1F3F4"]; "Bacterial Growth Inhibition" [shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Dihydrofolate" -> "DHFR"; "DHFR" -> "Tetrahydrofolate" [label="NADPH -> NADP+"]; "this compound" -> "DHFR" [arrowhead=tee, label="Inhibition"]; "Tetrahydrofolate" -> "Purine Synthesis"; "Tetrahydrofolate" -> "Thymidine Synthesis"; "Tetrahydrofolate" -> "Amino Acid Synthesis"; "Purine Synthesis" -> "DNA, RNA, Protein Synthesis"; "Thymidine Synthesis" -> "DNA, RNA, Protein Synthesis"; "Amino Acid Synthesis" -> "DNA, RNA, Protein Synthesis"; "DNA, RNA, Protein Synthesis" -> "Bacterial Growth Inhibition" [style=dashed]; }

Workflow for MIC determination.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Adapted)

This is a generalized spectrophotometric assay to determine the inhibitory activity of this compound against bacterial DHFR.

Materials:

  • Purified bacterial DHFR

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrofolate.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound emerged from the optimization of the diaminopyrimidine class of antibiotics as a potent and selective inhibitor of bacterial dihydrofolate reductase. Its broad antibacterial spectrum, coupled with a favorable pharmacokinetic profile, positioned it as a promising therapeutic agent for common bacterial infections. The data presented in this guide highlight the key scientific attributes of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Although no longer on the market, the study of this compound contributes to the understanding of DHFR inhibition and the development of future antibacterial agents.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brodimoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a bromine substitution on the benzyl ring, which enhances its lipophilicity and antibacterial activity. This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine derivative.[1] Its chemical structure is distinguished by a 2,4-diaminopyrimidine ring linked via a methylene bridge to a 4-bromo-3,5-dimethoxybenzyl moiety.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
IUPAC Name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number 56518-41-3[1]
Molecular Formula C₁₃H₁₅BrN₄O₂[1]
Molecular Weight 339.19 g/mol
Melting Point 225-228 °C[1]
pKa 7.15

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel condensation and subsequent cyclization with guanidine.

Brodimoprim_Synthesis cluster_step1 Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Cyclization with Guanidine start Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate hydroxamide Hydroxamide intermediate start->hydroxamide Hydroxylamine, PPA amino_benzoate Methyl 4-amino-3,5-dimethoxybenzoate hydroxamide->amino_benzoate PPA bromo_benzoate Methyl 4-bromo-3,5-dimethoxybenzoate amino_benzoate->bromo_benzoate Sandmeyer Reaction benzoic_acid 4-Bromo-3,5-dimethoxybenzoic acid bromo_benzoate->benzoic_acid Saponification benzoyl_chloride 4-Bromo-3,5-dimethoxybenzoyl chloride benzoic_acid->benzoyl_chloride Thionyl chloride aldehyde 4-Bromo-3,5-dimethoxybenzaldehyde benzoyl_chloride->aldehyde Rosenmund Reduction condensation_product 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile aldehyde->condensation_product methoxypropionitrile 3-Methoxypropionitrile methoxypropionitrile->condensation_product This compound This compound condensation_product->this compound guanidine Guanidine guanidine->this compound

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

A detailed synthesis of the aldehyde intermediate involves several stages starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[1]

  • Formation of Hydroxamide: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with hydroxylamine in polyphosphoric acid (PPA) to yield the corresponding hydroxamide.

  • Rearrangement to Amine: Further treatment with PPA facilitates a rearrangement to form methyl 4-amino-3,5-dimethoxybenzoate.

  • Sandmeyer Reaction: The amino group is converted to a bromine atom via a Sandmeyer reaction, yielding methyl 4-bromo-3,5-dimethoxybenzoate.

  • Saponification: The ester is hydrolyzed to 4-Bromo-3,5-dimethoxybenzoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive 4-Bromo-3,5-dimethoxybenzoyl chloride using thionyl chloride.

  • Rosenmund Reduction: The benzoyl chloride is selectively reduced to 4-Bromo-3,5-dimethoxybenzaldehyde. An alternative, single-step reduction from the ester using diisobutylaluminium hydride (DIBAL) can also be employed.

Step 2: Knoevenagel Condensation

The synthesized 4-Bromo-3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile.[1] This reaction typically involves a basic catalyst and results in the formation of 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile.

Step 3: Cyclization with Guanidine

The final step is the condensation of the acrylonitrile derivative with guanidine.[1] This cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding the final product, this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is essential for the production of tetrahydrofolate (THF), a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors DNA, RNA, Protein Precursors THF->Precursors This compound This compound This compound->DHF Competitive Inhibition

Caption: Mechanism of action of this compound.

The inhibition of DHFR by this compound is competitive with the natural substrate, dihydrofolate (DHF). This compound exhibits a significantly higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for its selective toxicity against bacteria.

Quantitative Data

In Vitro Activity

This compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is often two- to threefold greater than that of trimethoprim against various bacterial dihydrofolate reductases.[4][5]

Table 2: IC₅₀ Values of this compound against Dihydrofolate Reductase (DHFR)

Enzyme SourceIC₅₀ (nM)Fold-increase in activity vs. TrimethoprimReference
Escherichia coli~1.5~2-3x[4][5]
Staphylococcus aureus~2.0~2-3x[4][5]
Nocardia asteroidesLower than TrimethoprimHigher affinity[4][5]
Rat Liver (for comparison)>30,000-[4]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC Range (μg/mL)Reference
Streptococcus pyogenes0.08 - 0.63[6]
Salmonella sp.0.08 - 0.63[6]
Methicillin-susceptible S. aureus (MSSA)0.08 - 0.63[6]
Enterococcus faecalis0.08 - 0.63[6]
Escherichia coli1.02 - 2.67[6]
Methicillin-resistant S. aureus (MRSA)1.02 - 2.67[6]
Haemophilus influenzaeLow MICs reported[7]
Legionella pneumophilaLow MICs reported[7]
Streptococcus pneumoniae (penicillin-susceptible)Low MICs reported[7]
Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[8][9]

Table 4: Pharmacokinetic Parameters of this compound in Humans (400 mg oral dose)

ParameterValueReference
Cmax (serum) 2.9 ± 0.6 mg/L[10]
Tmax (serum) 5.6 h[10]
Elimination Half-life (t₁/₂β) (serum) 32.3 ± 4.1 h[10]
Oral Bioavailability 80-90%[9]
Penetration into skin blister fluid (AUC ratio) 61%[10]
Mean recovery in urine (24h) 3.4%[11]

Conclusion

This compound is a potent diaminopyrimidine antibacterial with a well-defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes. The quantitative data on its in vitro activity and pharmacokinetic profile underscore its efficacy against a wide range of bacterial pathogens and its suitability for clinical use. This technical guide provides a foundational resource for researchers and professionals in the field of drug development and infectious diseases. Further research could focus on the development of novel analogues with enhanced activity against resistant strains and improved pharmacokinetic profiles.

References

Brodimoprim's Mechanism of Action on Dihydrofolate Reductase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic diaminopyrimidine antimicrobial agent, exerts its therapeutic effect by potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids, and ultimately for bacterial survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DHFR, including its binding kinetics, the molecular basis of its selectivity, and the mechanisms by which bacteria can develop resistance. Detailed experimental protocols for studying this compound-DHFR interactions and quantitative data on its inhibitory activity are also presented to support further research and drug development efforts in this area.

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents and a deeper understanding of the mechanisms of existing drugs. This compound is a structural analog of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary molecular target is dihydrofolate reductase (DHFR), a ubiquitous enzyme crucial for cellular metabolism.[3] By competitively inhibiting bacterial DHFR, this compound disrupts the folate pathway, leading to bacteriostasis and cell death.[3] This guide delves into the intricate details of this interaction, providing valuable insights for researchers in antimicrobial drug discovery and development.

The Folate Biosynthesis Pathway and the Role of DHFR

Bacteria synthesize folate de novo through a series of enzymatic reactions. A key step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a cofactor.[4] THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, thereby halting cellular replication and growth.[3]

Folate_Biosynthesis_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines, Thymidylate, Amino Acids THF->Nucleotides DNA_RNA_Protein DNA, RNA, Protein Synthesis Nucleotides->DNA_RNA_Protein DHPS->Dihydropteroate DHFR->THF This compound This compound This compound->DHFR Sulfonamides Sulfonamides Sulfonamides->DHPS

Figure 1: Simplified bacterial folate biosynthesis pathway and points of inhibition.

Mechanism of Action of this compound on DHFR

This compound acts as a competitive inhibitor of DHFR.[3] It binds to the active site of the enzyme, the same site that recognizes the natural substrate, DHF. This binding is reversible but of high affinity, effectively preventing DHF from being reduced to THF.[5] The selectivity of this compound for bacterial DHFR over the human counterpart is a key feature of its therapeutic efficacy, minimizing host toxicity.[3]

Binding Kinetics and Inhibitory Potency

The inhibitory activity of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). This compound generally exhibits potent inhibition against a wide range of bacterial DHFRs, often showing greater or comparable activity to trimethoprim.

Bacterial SpeciesEnzymeThis compound IC50 (nM)Trimethoprim IC50 (nM)This compound Ki (nM)Trimethoprim Ki (nM)Reference
Escherichia coliChromosomal DHFR1.22.50.0340.065[5]
Staphylococcus aureusChromosomal DHFR1.83.0--[5]
Streptococcus pneumoniaeChromosomal DHFR3.910--[5]
Haemophilus influenzaeChromosomal DHFR0.81.5--[5]
Neisseria gonorrhoeaeChromosomal DHFR150250--[5]
Lactobacillus caseiChromosomal DHFR--40,000130,000[5]
Plasmid-encoded (TMP-R)Type I (R483)200,000400,000--[5]
Plasmid-encoded (TMP-R)Type II (R67)>1,000,000>1,000,000--[5]

Table 1: Comparative Inhibitory Activity of this compound and Trimethoprim against various Dihydrofolate Reductases.

Experimental Protocols

DHFR Inhibition Assay

A common method to determine the inhibitory potency of compounds like this compound is a spectrophotometric enzyme inhibition assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6] The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified bacterial DHFR

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 150 mM KCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions to the respective wells.

  • Add the purified DHFR enzyme to all wells except the blank.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DHF solution to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for DHF is known.[7]

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Reagents Add Buffer, NADPH, and this compound to Plate Prep_Inhibitor->Add_Reagents Prep_Reagents Prepare Assay Buffer, NADPH, and DHFR Prep_Reagents->Add_Reagents Add_Enzyme Add DHFR Enzyme Add_Reagents->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Start_Reaction Add DHF to Initiate Reaction Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Start_Reaction->Measure_Absorbance Calc_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calc_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Determine_Ki Calculate Ki (optional) Determine_IC50->Determine_Ki

Figure 2: Experimental workflow for a DHFR inhibition assay.
X-ray Crystallography of this compound-DHFR Complex

Principle: X-ray crystallography provides a high-resolution three-dimensional structure of the this compound-DHFR complex, revealing the precise molecular interactions at the active site.

Procedure Outline:

  • Protein Expression and Purification: Overexpress and purify the target bacterial DHFR.[7]

  • Crystallization: Co-crystallize the purified DHFR with this compound and NADPH. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to obtain a final, high-quality structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide information about the binding of this compound to DHFR in solution, including identifying the amino acid residues involved in the interaction and characterizing the dynamics of the complex.

Procedure Outline:

  • Sample Preparation: Prepare samples of ¹⁵N-labeled DHFR in the absence and presence of this compound and NADPH.

  • NMR Data Acquisition: Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding.

  • Data Analysis: Analyze the chemical shift perturbations to map the binding site of this compound on the surface of DHFR. Further experiments can be conducted to determine the structure and dynamics of the complex.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound, similar to trimethoprim, can arise through several mechanisms.[8][9]

  • Target Modification: Mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the active site. These changes can reduce the binding affinity of this compound, thereby conferring resistance.[9]

  • Acquisition of Resistant DHFR: Bacteria can acquire plasmids carrying genes that encode for trimethoprim-resistant DHFR enzymes (e.g., dfr genes). These plasmid-encoded enzymes are much less susceptible to inhibition by this compound.[8]

  • Overproduction of DHFR: Increased expression of the endogenous DHFR can overcome the inhibitory effect of this compound.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration.[9]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell DHFR DHFR Inhibition Inhibition of Folate Synthesis Bacteriostasis Bacteriostasis Target_Modification Target Modification (Mutation in folA gene) Target_Modification->Inhibition Resistant_DHFR Acquisition of Resistant DHFR (dfr gene) Resistant_DHFR->Inhibition Overproduction Overproduction of DHFR Overproduction->Inhibition Efflux_Pump Efflux Pump Efflux_Pump->this compound

Figure 3: Logical relationships of this compound resistance mechanisms.

Conclusion

This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase, a validated target for antimicrobial therapy. Its mechanism of action, centered on the competitive inhibition of DHF reduction, effectively disrupts essential metabolic pathways in bacteria. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental methodologies. A thorough understanding of the molecular interactions between this compound and DHFR, as well as the evolving landscape of resistance mechanisms, is crucial for the continued development of effective antimicrobial strategies and the design of next-generation DHFR inhibitors.

References

Brodimoprim: A Technical Guide to Its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the core physicochemical properties of Brodimoprim, a potent antibacterial agent. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Core Physicochemical Data

This compound is a synthetic antibacterial agent and a structural analogue of trimethoprim.[1] It is classified as a dihydrofolate reductase inhibitor.[2] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
IUPAC Name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1][3]
Chemical Formula C₁₃H₁₅BrN₄O₂[3]
Molecular Weight 339.19 g/mol [3]
Melting Point 225-228 °C[1]
Boiling Point 563.8 ± 60.0 °C at 760 mmHg (Predicted)[4]
pKa 7.15[5]
LogP (octanol-water) 1.43[4]
Solubility DMSO: ~33.33 mg/mL (~98.26 mM)[6]
In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[4]
In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[4]
Appearance White to yellow solid powder[6]

Mechanism of Action

This compound's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[4][7] This enzyme is crucial for the bacterial folate synthesis pathway, which produces tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.[7] By competitively inhibiting DHFR, this compound halts the production of these essential building blocks, thereby arresting bacterial growth and replication.[7]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis DNA, RNA, and Protein Synthesis THF->Synthesis DHFR->THF This compound This compound This compound->DHFR Competitive Inhibition Inhibition Inhibition

Mechanism of Action of this compound.

Experimental Protocols

Determination of n-Octanol/Water Partition Coefficient (LogP)

The partition coefficient of this compound has been determined using a shake-flask method with subsequent analysis by high-pressure liquid chromatography (HPLC). The following protocol is based on the methodology described by Fresta et al.

Methodology:

  • Preparation of Phases: Prepare a 0.1 M phosphate buffer solution and adjust the pH to a desired value (e.g., ranging from 3 to 10). Saturate n-octanol with the phosphate buffer and, conversely, saturate the phosphate buffer with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a precisely weighed amount of this compound in the n-octanol phase. Mix this solution with an equal volume of the corresponding pre-saturated aqueous buffer in a sealed container.

  • Equilibration: Agitate the biphasic mixture at a constant temperature (e.g., 37°C) for a sufficient time to allow for complete partitioning and equilibration.

  • Phase Separation: Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in each phase using a validated HPLC method. The HPLC system can be equipped with a C18 reverse-phase column and a UV detector set to the appropriate wavelength for this compound (e.g., 283 nm).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Start Start Prep Prepare & Saturate n-Octanol & Buffer Start->Prep Dissolve Dissolve this compound in n-Octanol Prep->Dissolve Mix Mix Phases & Agitate Dissolve->Mix Separate Centrifuge for Phase Separation Mix->Separate Analyze Quantify with HPLC Separate->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Shake-Flask Method for LogP Determination.

General Protocol for Melting Point Determination

Disclaimer: The following is a general protocol and has not been specifically cited for this compound.

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline this compound powder is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

General Protocol for pKa Determination

Disclaimer: The following is a general protocol and has not been specifically cited for this compound.

Potentiometric titration is a standard method for pKa determination.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Studies and Forced Degradation

To ensure the stability and to identify potential degradation products of this compound, forced degradation studies are essential. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is not widely published, it is known to require protection from light.[4] A typical forced degradation study would include the following conditions as per ICH guidelines:

  • Acid and Base Hydrolysis: The drug substance is exposed to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures.

  • Photostability: The drug substance is exposed to light sources as specified by ICH Q1B guidelines.

Samples from each condition are then analyzed using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

References

An In-depth Technical Guide to the Synthesis of Brodimoprim Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). As a structural analogue of trimethoprim, it offers a distinct profile with a longer half-life. The development of novel this compound analogues and derivatives is a key strategy in overcoming antibiotic resistance and enhancing antibacterial efficacy. This guide provides a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationships of this compound analogues, intended to serve as a technical resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound distinguishes itself from trimethoprim by the substitution of a bromine atom for the 4-methoxy group on the benzyl ring.[1] This modification contributes to its extended elimination half-life.[2] Like other diaminopyrimidines, this compound's mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[3] This pathway is critical for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By blocking this enzyme, this compound and its analogues effectively halt bacterial growth and replication.[3] The selectivity of these compounds for bacterial DHFR over the human counterpart ensures their therapeutic efficacy with minimal host toxicity.[3]

Core Synthetic Strategies

The synthesis of this compound and its analogues generally revolves around the construction of the 2,4-diaminopyrimidine core and its linkage to a substituted benzyl moiety. The key starting material for the benzyl portion is a derivative of 4-bromo-3,5-dimethoxybenzaldehyde.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves a multi-step process starting from a substituted benzene ring, leading to the key 4-bromo-3,5-dimethoxybenzaldehyde intermediate. This aldehyde is then condensed with a suitable three-carbon unit and cyclized with guanidine to form the 2,4-diaminopyrimidine ring.

A representative synthetic workflow is illustrated below:

Brodimoprim_Synthesis_Workflow cluster_benzyl_moiety Benzyl Moiety Synthesis cluster_pyrimidine_formation Pyrimidine Ring Formation start Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate hydroxamide Hydroxamide formation (Hydroxylamine, PPA) start->hydroxamide amino_benzoate Methyl 4-amino-3,5-dimethoxybenzoate hydroxamide->amino_benzoate sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) amino_benzoate->sandmeyer bromo_benzoate Methyl 4-bromo-3,5-dimethoxybenzoate sandmeyer->bromo_benzoate saponification Saponification (NaOH) bromo_benzoate->saponification bromo_benzoic_acid 4-Bromo-3,5-dimethoxybenzoic acid saponification->bromo_benzoic_acid halogenation Halogenation (SOCl2) bromo_benzoic_acid->halogenation benzoyl_chloride 4-Bromo-3,5-dimethoxybenzoyl chloride halogenation->benzoyl_chloride rosenmund Rosenmund Reduction (H2, Pd/BaSO4) benzoyl_chloride->rosenmund aldehyde 4-Bromo-3,5-dimethoxybenzaldehyde rosenmund->aldehyde knoevenagel Knoevenagel Condensation (3-Methoxypropionitrile) aldehyde->knoevenagel condensation_product Intermediate knoevenagel->condensation_product guanidine_condensation Condensation with Guanidine condensation_product->guanidine_condensation This compound This compound guanidine_condensation->this compound

Caption: General synthetic workflow for this compound.

Synthesis of Analogues

The synthesis of this compound analogues can be achieved by modifying either the benzyl ring or the pyrimidine moiety.

  • Modifications on the Benzyl Ring: Analogues with different substituents on the aromatic ring can be prepared by starting with appropriately substituted benzoic acids. For example, replacing the 4-bromo group with other halogens or functional groups can be achieved by modifying the Sandmeyer reaction or employing alternative synthetic routes.

  • Modifications on the Pyrimidine Ring: The 2,4-diaminopyrimidine ring offers several positions for modification. For instance, substitution at the 5-position or on the amino groups can lead to novel derivatives with altered biological activities. Solid-phase synthesis has been effectively used for creating libraries of trimethoprim analogues with amide bonds, a technique readily adaptable for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of this compound analogues, adapted from methodologies reported for trimethoprim and other DHFR inhibitors.

Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate.

  • Saponification of Methyl 4-bromo-3,5-dimethoxybenzoate: The starting ester (1 eq.) is dissolved in a mixture of methanol and water. Sodium hydroxide (1.2 eq.) is added, and the mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield 4-bromo-3,5-dimethoxybenzoic acid.

  • Formation of the Acyl Chloride: The dried carboxylic acid (1 eq.) is suspended in thionyl chloride (2-3 eq.) and a catalytic amount of DMF is added. The mixture is refluxed for 1-2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to give the crude 4-bromo-3,5-dimethoxybenzoyl chloride.

  • Rosenmund Reduction: The crude acyl chloride is dissolved in dry toluene. A catalyst of palladium on barium sulfate (5% Pd, 0.1 eq.) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the desired aldehyde.

Synthesis of a this compound Analogue via Condensation

This protocol outlines the final steps to form the diaminopyrimidine ring.

  • Knoevenagel Condensation: 4-Bromo-3,5-dimethoxybenzaldehyde (1 eq.) and 3-methoxypropionitrile (1.1 eq.) are dissolved in a suitable solvent like ethanol. A base, such as sodium ethoxide (1.1 eq.), is added, and the mixture is stirred at room temperature for 12-24 hours. The product is then isolated by precipitation and filtration.

  • Cyclization with Guanidine: The product from the Knoevenagel condensation (1 eq.) is reacted with guanidine hydrochloride (1.5 eq.) in the presence of a base like sodium ethoxide (2.5 eq.) in a solvent such as ethanol. The mixture is refluxed for 6-12 hours. After cooling, the product precipitates and is collected by filtration, washed, and recrystallized to yield the final this compound analogue.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibitory activity of the synthesized compounds on DHFR.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

    • DHFR Enzyme: Recombinant bacterial DHFR diluted in assay buffer.

    • Substrate: Dihydrofolate (DHF) solution.

    • Cofactor: NADPH solution.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding DHF and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • Preparation:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow

Folic Acid Biosynthesis Pathway

This compound and its analogues act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are crucial for DNA and RNA synthesis.

Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Multiple Steps DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF DHPS THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP (Thymidylate) THF->dTMP TS Purines Purines THF->Purines Purine_Synth DNA_RNA DNA and RNA Synthesis dTMP->DNA_RNA Purines->DNA_RNA DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase Purine_Synth Purine Synthesis Enzymes This compound This compound & Analogues This compound->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Folic acid biosynthesis pathway and points of inhibition.

Experimental Workflow for Drug Discovery

The discovery and development of new this compound analogues follow a structured workflow, from initial design and synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization design Analogue Design (SAR-based) synthesis Chemical Synthesis design->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization dhfr_assay In vitro DHFR Inhibition Assay (IC50) characterization->dhfr_assay mic_determination Antibacterial Screening (MIC determination) dhfr_assay->mic_determination cytotoxicity Cytotoxicity Assays (on mammalian cells) mic_determination->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis sar_analysis->design Feedback Loop lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for this compound analogue discovery.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their structural features. The following tables summarize representative quantitative data for this compound and related compounds.

Table 1: In Vitro Activity of this compound and Trimethoprim

CompoundOrganismMIC90 (µg/mL)
This compoundClostridium spp.< 0.5
TrimethoprimClostridium spp.> 8
This compoundFusobacterium spp.< 0.5
TrimethoprimFusobacterium spp.2
This compoundEnterobacteriaceae1-4
TrimethoprimEnterobacteriaceae0.5-2

Data compiled from comparative studies.[4]

Table 2: IC50 Values of Representative DHFR Inhibitors

Compound ClassExample CompoundTarget DHFRIC50 (µM)
DiaminopyrimidineTrimethoprimE. coli~0.02
DiaminopyrimidineThis compoundBacterialPotent (specific values vary)
Amide-containing TMP analogueAnalogue with amide bondHuman0.72 - 0.99
Benzyloxy-substituted TMP analogueBenzyloxy derivative 4bS. aureus5.0
Benzyloxy-substituted TMP analogueBenzyloxy derivative 4bE. coli4.0

Data is illustrative and compiled from various sources on DHFR inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring are critical for activity. The 4'-bromo group of this compound contributes to its pharmacokinetic properties. Introduction of benzyloxy and phenyl ethanone groups at the 4'-position of the dimethoxy benzyl ring in trimethoprim analogues has been shown to increase antibacterial activity.[5]

  • Pyrimidine Moiety: The 2,4-diaminopyrimidine core is essential for binding to the active site of DHFR. Substitutions at the 4-NH2 group are generally not well-tolerated and can lead to a significant decrease or loss of activity.[5]

  • Linker Modifications: The introduction of an amide bond in the linker region of trimethoprim analogues has been shown to enhance their affinity for human DHFR.

Conclusion

The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel antibacterial agents. By leveraging established synthetic methodologies and a deeper understanding of the structure-activity relationships governing DHFR inhibition, researchers can design and create new compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational framework of synthetic strategies, experimental protocols, and key biological concepts to aid in the rational design and development of the next generation of diaminopyrimidine antibiotics.

References

Understanding the Antibacterial Spectrum of Brodimoprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative and analogue of trimethoprim, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). This targeted mechanism disrupts the folic acid synthesis pathway, which is crucial for bacterial DNA, RNA, and protein synthesis, leading to a broad-spectrum antibacterial effect. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] The inhibition is competitive, with this compound having a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity.[1] By blocking this key step in the folate pathway, this compound effectively halts bacterial growth and replication.[1]

Signaling Pathway Diagram

Brodimoprim_Mechanism_of_Action cluster_bacterium Bacterial Cell Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Catalyzes Nucleic_Acid_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Essential for This compound This compound This compound->DHFR Competitively Inhibits Broth_Microdilution_Workflow start Start prep_plates Prepare 96-well plates with Mueller-Hinton Broth start->prep_plates serial_dilution Perform 2-fold serial dilution of this compound prep_plates->serial_dilution inoculate Inoculate plates with standardized bacterial suspension serial_dilution->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate with a sterile swab prep_inoculum->inoculate_plate apply_disks Apply this compound-impregnated disks to the agar surface inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones interpret Interpret results as Susceptible, Intermediate, or Resistant measure_zones->interpret end End interpret->end

References

Brodimoprim's Mode of Action in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Structurally similar to trimethoprim, it exhibits a broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria. This document provides a detailed overview of the mode of action of this compound, focusing on its molecular target, antibacterial efficacy, and the methodologies used to study its effects.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary antibacterial effect of this compound is achieved through the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are vital for the production of DNA, RNA, and proteins.

By competitively binding to the active site of bacterial DHFR, this compound effectively blocks the synthesis of tetrahydrofolate.[1][2] This leads to a depletion of essential building blocks for cellular replication and growth, ultimately resulting in bacteriostatic or bactericidal effects. A key advantage of this compound is its high affinity for bacterial DHFR over the corresponding human enzyme, which contributes to its favorable safety profile.

cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Precursor Pteridine Precursor Dihydropteroate Dihydropteroate Pteridine Precursor->Dihydropteroate Dihydropteroate Synthase p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid & Amino Acid Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate (THF)->Nucleic Acid & Amino Acid Synthesis Dihydropteroate Synthase Dihydropteroate Synthase Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) This compound This compound This compound->Inhibition DHFR_Enzyme Dihydrofolate Reductase (DHFR) Inhibition->DHFR_Enzyme Competitive Inhibition

Diagram 1: this compound's inhibition of the bacterial folate synthesis pathway.

Quantitative Analysis of this compound's Efficacy

The antibacterial potency of this compound is quantified through two key parameters: the 50% inhibitory concentration (IC50) against DHFR and the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Dihydrofolate Reductase (DHFR) Inhibition

Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR (Qualitative)

CharacteristicThis compoundTrimethoprim
General Potency Often 2-3 times more effectiveStandard
Activity against Trimethoprim-resistant DHFR Can be more effectiveLess effective

Note: This table is a qualitative summary based on available literature. Specific IC50 values are dependent on the bacterial species and the specific DHFR enzyme variant.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated low MIC values against a variety of clinically relevant bacteria.

Table 2: Geometric Mean MIC of this compound against Nosocomial Bacterial Isolates

Bacterial SpeciesNumber of StrainsGeometric Mean MIC (µg/mL)
Streptococcus pyogenes270.08 - 0.63
Salmonella sp.300.08 - 0.63
Staphylococcus aureus (methicillin-susceptible)360.08 - 0.63
Enterococcus faecalis340.08 - 0.63
Citrobacter sp.321.02 - 2.67
Klebsiella sp.271.02 - 2.67
Escherichia coli361.02 - 2.67
Staphylococcus aureus (methicillin-resistant)331.02 - 2.67
Enterobacter sp.321.02 - 2.67
Proteus sp.311.02 - 2.67
Staphylococcus (coagulase-negative, methicillin-susceptible)341.02 - 2.67

Data adapted from a study on recent clinical isolates.[2]

Further studies have indicated that this compound is 2-4 fold more active than trimethoprim against several strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes.[3] Low MICs have also been reported for Haemophilus influenzae, Legionella pneumophila, and Streptococcus pneumoniae.[1]

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to evaluate the mode of action of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which is coupled to the reduction of dihydrofolate to tetrahydrofolate by DHFR.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of dihydrofolate (DHF), NADPH, and this compound in appropriate solvents.

    • Purify DHFR enzyme from the target bacterial species.

  • Assay Procedure:

    • In a microplate well or a cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.

    • Add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity, by fitting the data to a suitable dose-response curve.

cluster_workflow DHFR Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Buffer, DHF, NADPH, this compound, DHFR) start->reagent_prep assay_setup Assay Setup (Buffer, DHFR, NADPH, this compound) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add DHF) pre_incubation->reaction_initiation measurement Spectrophotometric Measurement (Absorbance at 340 nm) reaction_initiation->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end cluster_mic_workflow Broth Microdilution MIC Determination Workflow prep Media & Reagent Preparation This compound Stock Solution Bacterial Culture Growth Medium dilution Serial Dilution in Microtiter Plate Create concentration gradient of this compound Include Positive & Negative Controls prep->dilution inoculation Inoculation Add standardized bacterial suspension to wells dilution->inoculation incubation Incubation 18-24 hours at 37°C inoculation->incubation interpretation Result Interpretation Visually assess turbidity to determine the lowest concentration with no growth (MIC) incubation->interpretation

References

An In-Depth Technical Guide on the Theoretical Binding of Brodimoprim to Bacterial Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is an antibacterial agent that exhibits potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1] This enzyme plays a crucial role in the folic acid metabolism of bacteria, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[2][3] By competitively inhibiting DHFR, this compound effectively disrupts these essential biosynthetic pathways, leading to bacteriostasis and bacterial cell death.[2][3] This technical guide provides a comprehensive overview of the theoretical binding of this compound to bacterial DHFR, including comparative quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

While extensive databases of specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against a wide array of bacterial DHFR enzymes are not as readily available as for its analog, Trimethoprim, comparative studies have consistently demonstrated the superior or comparable efficacy of this compound.

Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR

CharacteristicThis compoundTrimethoprimReference
General Potency Often 2- to 3-fold more effective based on IC₅₀ and Kᵢ values.Standard of comparison.[4]
Inhibition of Resistant DHFR Often inhibits plasmid-coded and altered chromosomal DHFR at lower concentrations.Less effective against many resistant strains.[4]
Spectrum of Activity Similar antibacterial spectrum, with 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, and Bacteroides.Broad-spectrum, but less potent against some species.[5][6]

Experimental Protocols: Methodologies for Assessing DHFR Inhibition

The following protocols outline the key experiments used to determine the inhibitory potential of compounds like this compound against bacterial DHFR.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Purified bacterial DHFR enzyme

  • NADPH solution

  • Dihydrofolic acid (DHF) solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.

  • Add the purified DHFR enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

  • To determine the IC₅₀ value, prepare a series of dilutions of the this compound stock solution and add them to separate reaction mixtures.

  • Initiate the reaction by adding a known concentration of DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each this compound concentration relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of the Inhibition Constant (Kᵢ)

For a competitive inhibitor like this compound, the Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate (DHF) is known:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the concentration of the substrate (DHF) used in the IC₅₀ determination.

  • Kₘ is the Michaelis-Menten constant for DHF.

Alternatively, Kᵢ can be determined graphically through Lineweaver-Burk or Dixon plots by measuring the reaction rates at various concentrations of both the substrate and the inhibitor.

Mandatory Visualizations

Signaling Pathway: The Role of DHFR in Bacterial Folate Metabolism

The following diagram illustrates the central role of DHFR in the bacterial folate synthesis pathway and the inhibitory action of this compound.

DHFR_Pathway cluster_folate Folate Synthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) DHF_THF_edge Precursors Purines, Thymidine, Amino Acids THF->Precursors DNA DNA Synthesis Precursors->DNA This compound This compound This compound->DHF_THF_edge

Inhibition of Bacterial Folate Synthesis by this compound.
Experimental Workflow: Determining the Inhibitory Potency of this compound

This diagram outlines the logical flow of experiments to characterize the binding of this compound to bacterial DHFR.

Experimental_Workflow cluster_workflow Workflow for DHFR Inhibition Analysis start Start: Purified Bacterial DHFR assay_prep Prepare Assay Mixtures: - Buffer - NADPH - DHFR Enzyme start->assay_prep reaction_init Initiate Reaction with DHF assay_prep->reaction_init inhibitor_prep Prepare Serial Dilutions of this compound inhibitor_prep->assay_prep spectro Spectrophotometric Measurement (Absorbance at 340 nm) reaction_init->spectro data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition spectro->data_analysis ic50 IC50 Determination: Plot % Inhibition vs. [this compound] data_analysis->ic50 ki Calculate Ki (e.g., Cheng-Prusoff) ic50->ki end End: Quantitative Inhibitory Data ki->end

Experimental workflow for DHFR inhibition studies.

Conclusion

This compound stands out as a highly effective inhibitor of bacterial dihydrofolate reductase, often demonstrating superior potency compared to the well-established drug Trimethoprim, particularly against resistant strains.[4] Its mechanism of action, centered on the competitive inhibition of a critical metabolic enzyme, makes it a valuable tool in combating bacterial infections. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. The ongoing development of such targeted antibacterial agents is crucial in the face of growing antibiotic resistance.

References

Methodological & Application

Brodimoprim In Vitro Antibacterial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Similar to its analogue, trimethoprim, this compound exerts its antimicrobial effect by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.[1][3] In vitro susceptibility testing is paramount for determining the antibacterial spectrum of this compound, establishing its efficacy against specific pathogens, and monitoring for the development of resistance.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion.

Mechanism of Action of this compound

This compound selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the folic acid pathway. By blocking the conversion of dihydrofolate to tetrahydrofolate, it disrupts the synthesis of purines, thymidine, and ultimately DNA, RNA, and proteins, leading to a bacteriostatic effect.[1]

Brodimoprim_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) DHF_THF_edge Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids DNA_RNA_Protein DNA, RNA, and Protein Synthesis Nucleic_Acids->DNA_RNA_Protein This compound This compound This compound->DHF_THF_edge Inhibition

Diagram 1: Mechanism of action of this compound.

Experimental Protocols

Standardized protocols for antimicrobial susceptibility testing are crucial for reproducible and comparable results. While specific CLSI or EUCAST guidelines for this compound are not currently established, the following protocols are based on general standardized methods for antimicrobial susceptibility testing and published research on this compound and trimethoprim.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Diagram 2: Broth microdilution workflow for MIC determination.
  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound may require protection from light during storage.

    • Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Agar_Dilution_Workflow prep_stock Prepare this compound Stock Solution prep_agar_plates Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_agar_plates inoculate Spot Inoculate Agar Plates prep_agar_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Diagram 3: Agar dilution workflow for MIC determination.
  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. For testing against certain organisms, MHA may need to be supplemented, for example, with thymidine phosphorylase (0.08 U/ml).[4]

    • Cool the molten agar to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten agar to create the desired final concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Disk_Diffusion_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Swab Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->swab_plate apply_disk Apply this compound Disk (e.g., 2.5 µg) to Agar Surface swab_plate->apply_disk incubate Incubate at 35-37°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Diagram 4: Disk diffusion workflow for susceptibility testing.
  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described previously, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disk:

    • Using sterile forceps, place a this compound-impregnated disk (a 2.5 µg disk has been used in research) onto the surface of the agar.[4]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results based on established zone diameter breakpoints. While official CLSI or EUCAST breakpoints for this compound are not available, one study proposed the following interpretive criteria for a 2.5 µg disk:

      • Susceptible: >13 mm

      • Intermediate: 11-13 mm

      • Resistant: <11 mm[4]

    • It is crucial to note that these are not standardized breakpoints and should be used as a reference with caution.

Data Presentation

The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (methicillin-susceptible)36Not specifiedGM: 0.63Not specified[4]
Staphylococcus aureus (methicillin-resistant)33Not specifiedGM: 1.02Not specified[4]
Streptococcus pyogenes27Not specifiedGM: 0.08Not specified[4]
Enterococcus faecalis34Not specifiedGM: 0.63Not specified[4]
Escherichia coli36Not specifiedGM: 1.02Not specified[4]
Klebsiella spp.27Not specifiedGM: 1.02Not specified[4]
Enterobacter spp.32Not specifiedGM: 1.02Not specified[4]
Proteus spp.31Not specifiedGM: 2.67Not specified[4]
Salmonella spp.30Not specifiedGM: 0.08Not specified[4]
Clostridium spp.Not specifiedNot specifiedLower than trimethoprimLower than trimethoprim[2]
Fusobacterium spp.Not specifiedNot specifiedLower than trimethoprimLower than trimethoprim[2]

GM: Geometric Mean

Table 2: Proposed Disk Diffusion Zone Diameter Interpretive Criteria for this compound (2.5 µg disk)

CategoryZone Diameter (mm)Reference
Susceptible>13[4]
Intermediate11-13[4]
Resistant<11[4]

Note: These criteria are based on a single study and are not standardized by regulatory bodies like CLSI or EUCAST.

Quality Control

Regular quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains should be tested alongside clinical isolates. As there are no established QC ranges specifically for this compound, laboratories should establish their own internal ranges. The QC ranges for trimethoprim can be used as a preliminary guide during the validation of this compound testing procedures.

Table 3: Recommended Quality Control Strains for Antibacterial Susceptibility Testing

QC StrainRationale
Escherichia coli ATCC® 25922™Gram-negative control
Staphylococcus aureus ATCC® 29213™Gram-positive control
Pseudomonas aeruginosa ATCC® 27853™Non-fermenting Gram-negative control
Enterococcus faecalis ATCC® 29212™Enterococcus control
Haemophilus influenzae ATCC® 49247™Fastidious organism control

Disclaimer: The protocols and interpretive data provided are for research and informational purposes only. They are based on available scientific literature and general antimicrobial susceptibility testing standards. Official standardized protocols and breakpoints for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Laboratories should perform their own validation studies before implementing these protocols for clinical or drug development purposes.

References

Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assays of Brodimoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This compound functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] The inhibition of DHFR blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis in susceptible bacteria.[1] This targeted mechanism of action provides a high degree of selectivity for the bacterial enzyme over its mammalian counterpart.

While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is essential for determining the lowest concentration that results in microbial death. The MBC is defined as the lowest concentration of an antibacterial agent that causes a ≥99.9% reduction in the initial bacterial inoculum. This parameter is of particular importance for the development and clinical application of antibiotics, especially in the context of treating severe infections and in immunocompromised patients where a bactericidal effect is preferred.

These application notes provide a detailed protocol for determining the MBC of this compound against a range of bacterial species.

Mechanism of Action of this compound

This compound's primary target is the bacterial enzyme dihydrofolate reductase (DHFR). By competitively inhibiting DHFR, this compound disrupts the folic acid metabolic pathway, which is vital for bacterial survival.

Mechanism of Action of this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Precursors Purines, Thymidine, Amino Acids THF->Precursors Required for synthesis DHFR->THF Catalyzes reduction This compound This compound This compound->DHFR Competitively inhibits Macromolecules DNA, RNA, Protein Synthesis Precursors->Macromolecules Growth Bacterial Growth and Replication Macromolecules->Growth Experimental Workflow for this compound MBC Assay cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination BDP_prep Prepare this compound Stock Solution Serial_dilution Serial Dilution of This compound in 96-well plate BDP_prep->Serial_dilution Inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation_mic Incubate at 35°C for 18-24h Inoculation->Incubation_mic Read_mic Read MIC (Lowest concentration with no growth) Incubation_mic->Read_mic Subculture Subculture from clear wells onto MHA plates Read_mic->Subculture Incubation_mbc Incubate MHA plates at 35°C for 18-24h Subculture->Incubation_mbc Count_cfu Count CFU on each plate Incubation_mbc->Count_cfu Determine_mbc Determine MBC (≥99.9% killing) Count_cfu->Determine_mbc

References

Application Notes and Protocols for Brodimoprim in Animal Models of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a diaminopyrimidine derivative and a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial DNA and protein synthesis.[1][2][3] Its mechanism of action, similar to trimethoprim, involves blocking the conversion of dihydrofolate to tetrahydrofolate, leading to bacterial cell death.[1][2] this compound has demonstrated efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria, which are common causative agents of respiratory tract infections.[1][4] While extensive clinical data exists for its use in humans for upper and lower respiratory tract infections,[5][6] detailed protocols and quantitative data from animal models are less readily available in recent literature.

These application notes provide a framework for evaluating the efficacy of this compound in preclinical animal models of bacterial respiratory tract infections. The following sections detail proposed experimental protocols for inducing pneumonia in rodents, suggested treatment regimens, and key endpoints for assessing therapeutic efficacy.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's antibacterial effect stems from its high affinity for bacterial dihydrofolate reductase. This targeted inhibition disrupts the folic acid pathway, which is crucial for the synthesis of purines and ultimately bacterial DNA. The selectivity for the bacterial enzyme over its mammalian counterpart is a key feature of its therapeutic profile.[1][2]

cluster_bacteria Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth Purine & DNA Synthesis THF->DNA_Synth Essential for DHFR->THF Reduction This compound This compound This compound->DHFR Inhibits

Caption: this compound's mechanism of action via DHFR inhibition.

Quantitative Data Summary

Due to the limited availability of recent preclinical studies on this compound, this section presents a summary of its in vitro activity against key respiratory pathogens and human pharmacokinetic parameters to inform potential animal model study design.

Table 1: In Vitro Activity of this compound Against Respiratory Pathogens
PathogenMIC Range (µg/mL)Notes
Streptococcus pneumoniaeLow MICs reportedPenicillin-susceptible strains
Haemophilus influenzaeLow MICs reportedBactericidal activity observed
Staphylococcus aureusLow MICs reportedIncludes methicillin-susceptible and -resistant strains
Klebsiella pneumoniaeMICs from 1.02 to 2.67Higher MICs compared to other pathogens
Legionella pneumophilaLow MICs reported

Source:[4][7]

Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)
ParameterValueUnit
Bioavailability80 - 90%
Cmax (400 mg dose)3.2 +/- 1.0mg/L
Elimination Half-life25.9 +/- 2.2hours
Volume of Distribution~1.5L/kg

Source:[8][9][10]

Experimental Protocols

The following are detailed, synthesized protocols for establishing murine models of bacterial pneumonia to evaluate the in vivo efficacy of this compound. These protocols are based on established methods for inducing respiratory infections with relevant pathogens.

Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia

This protocol describes the induction of acute lung inflammation in mice using Klebsiella pneumoniae.

Materials:

  • Klebsiella pneumoniae (e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB) and Agar

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane or ketamine/xylazine solution)

  • 8-10 week old C57BL/6 or BALB/c mice

  • This compound for oral administration

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Bacterial Culture Preparation:

    • Streak K. pneumoniae on a Tryptic Soy Agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^5 CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a non-lethal infection model suitable for therapeutic evaluation.

  • Intratracheal Inoculation:

    • Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

    • Place the anesthetized mouse in a supine position.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully inject 20-50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle.

    • Close the incision with surgical glue or sutures.

    • Allow the mouse to recover on a warming pad.

  • This compound Treatment:

    • Initiate treatment with this compound at a determined time point post-infection (e.g., 2-4 hours).

    • Based on toxicology studies in rats where oral doses up to 50 mg/kg/day were well-tolerated, a starting dose of 25-50 mg/kg administered orally once or twice daily can be proposed.[11] Dose-ranging studies are recommended.

    • Administer this compound or vehicle control to respective groups for a specified duration (e.g., 3-5 days).

  • Efficacy Assessment (Endpoints):

    • Bacterial Load: At 24, 48, and 72 hours post-infection, euthanize a subset of mice from each group. Harvest the lungs and spleen, homogenize the tissues, and perform serial dilutions for CFU plating on TSA to determine bacterial burden.

    • Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

    • Survival Studies: Monitor a separate cohort of animals for survival over a 7-14 day period.

cluster_workflow K. pneumoniae Pneumonia Model Workflow prep Bacterial Culture Preparation infect Intratracheal Inoculation prep->infect treat This compound/Vehicle Treatment Initiation infect->treat 2-4h post-infection assess Efficacy Assessment (24, 48, 72h) treat->assess survival Survival Monitoring (7-14 days) treat->survival

Caption: Experimental workflow for the K. pneumoniae pneumonia model.

Protocol 2: Murine Model of Haemophilus influenzae Pneumonia

This protocol details a method for inducing a lower respiratory tract infection in mice with non-typeable Haemophilus influenzae (NTHi).

Materials:

  • Non-typeable Haemophilus influenzae (NTHi) strain

  • Chocolate agar plates and Brain Heart Infusion (BHI) broth

  • All other materials as listed in Protocol 1.

Procedure:

  • Bacterial Culture Preparation:

    • Plate NTHi on a chocolate agar plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.[12]

    • Culture the bacteria in BHI broth to the desired optical density.

    • Prepare the inoculum as described in Protocol 1, adjusting the concentration to approximately 1 x 10^6 CFU per mouse in a 50 µL volume.[12]

  • Intratracheal Instillation:

    • Follow the surgical intratracheal instillation procedure as outlined in Protocol 1.[12][13] Alternatively, a non-invasive oropharyngeal aspiration method can be used.

  • This compound Treatment:

    • Initiate treatment with this compound (e.g., 25-50 mg/kg, orally) or vehicle at a designated time post-infection.

    • Continue treatment for the planned duration of the study.

  • Efficacy Assessment (Endpoints):

    • Bacterial Clearance: Determine bacterial load in the lungs and BALF at various time points post-treatment.

    • Inflammatory Cell Infiltration: Collect BALF and perform total and differential cell counts to quantify neutrophils and other immune cells.[12][13]

    • Gene Expression Analysis: Isolate RNA from lung tissue to analyze the expression of inflammatory genes.[12]

    • Histological Examination: Assess lung inflammation and pathology as described in Protocol 1.

Protocol 3: Rat Model of Streptococcus pneumoniae Pneumonia

Rat models offer the advantage of a larger size for certain procedures. Wistar or Sprague-Dawley rats are commonly used strains.[14][15]

Materials:

  • Streptococcus pneumoniae (e.g., serotype 3 or another virulent strain)

  • Todd-Hewitt broth supplemented with yeast extract (THY) and blood agar plates

  • All other materials as listed in Protocol 1, scaled for rats.

Procedure:

  • Bacterial Culture Preparation:

    • Grow S. pneumoniae on blood agar plates.

    • Inoculate colonies into THY broth and grow to mid-log phase.

    • Prepare the inoculum in sterile saline or PBS. The inoculum size will need to be optimized for the chosen rat strain and bacterial serotype.

  • Intrabronchial or Intratracheal Inoculation:

    • Anesthetize the rat.

    • Perform either intratracheal or intrabronchial inoculation with the bacterial suspension (e.g., 100-200 µL).

  • This compound Treatment:

    • Administer this compound orally. A starting dose of 50 mg/kg/day can be considered, based on tolerability in rats.[11]

    • The control group should receive the vehicle.

  • Efficacy Assessment (Endpoints):

    • Bacterial Dissemination: In addition to lung bacterial counts, assess bacteremia by collecting blood samples for CFU plating.

    • Clinical Signs: Monitor for signs of illness such as piloerection, lethargy, and respiratory distress.

    • Survival Analysis: Conduct survival studies as a primary endpoint.

    • Lung Histopathology: Evaluate lung tissue for inflammation, edema, and cellular infiltration.

cluster_logic Logical Flow for Efficacy Studies model Select Animal Model (Mouse/Rat) pathogen Select Pathogen (K. pneumoniae, H. influenzae, S. pneumoniae) model->pathogen dose Dose-Ranging Study (this compound) pathogen->dose efficacy Definitive Efficacy Study dose->efficacy endpoints Measure Endpoints (Bacterial Load, Histology, Survival) efficacy->endpoints

Caption: Logical relationship for designing this compound efficacy studies.

Concluding Remarks

The protocols outlined above provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of bacterial respiratory tract infections. Given the potent in vitro activity of this compound against key respiratory pathogens and its favorable pharmacokinetic profile in humans, these studies are crucial for establishing a rationale for its potential use. Researchers should adapt these protocols as necessary, with careful consideration of animal welfare and the specific scientific questions being addressed. The data generated from such studies will be invaluable for understanding the in vivo efficacy and therapeutic potential of this compound in treating respiratory tract infections.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Brodimoprim In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, which acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] By inhibiting bacterial DHFR, this compound effectively halts bacterial growth and replication.[1][2] Understanding the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for optimizing dosing regimens to ensure clinical efficacy while minimizing the development of resistance.

These application notes provide a comprehensive overview of the in vivo PK/PD modeling of this compound, including detailed experimental protocols and data presentation, to guide researchers in their drug development efforts.

Pharmacokinetic Profile of this compound

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue penetration. A summary of key pharmacokinetic parameters is presented in Table 1.

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueReference
Oral Bioavailability80-90%[6]
Time to Peak Concentration (Tmax)~4 hours[7]
Elimination Half-life (t½)32-35 hours[7]
Volume of Distribution (Vd/F)~1.5 L/kg[7]
Total Plasma Clearance (Cl/F)~40 mL/min[7]
Renal Clearance~3 mL/min[7]
Penetration into Interstitial Fluid73 ± 8%[6]

Pharmacodynamic Profile of this compound

The in vitro activity of an antibiotic is a critical determinant of its in vivo efficacy. Key pharmacodynamic parameters for this compound include the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

Table 2: In Vitro Activity of this compound Against Key Respiratory Pathogens

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae0.25 - 20.51[8]
Haemophilus influenzae0.12 - 10.250.5[8]
Moraxella catarrhalis≤0.03 - 0.250.060.12[9]
Staphylococcus aureus (MSSA)0.12 - 20.51[8]
Staphylococcus aureus (MRSA)0.25 - 412[8]
Klebsiella pneumoniae0.5 - >128232[9]

Table 3: Clinical Efficacy of this compound in Various Infections

IndicationClinical Response RateReference
Upper Respiratory Tract Infections85-100%[10]
Lower Respiratory Tract Infections84-92%[10]
Bacterial Gastroenteritis97-100%[10]
Typhoid Fever95-100%[10]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's mechanism of action is centered on the competitive inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon transfer reactions. The depletion of THF disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis, and thereby inhibiting bacterial growth.

DHFR_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_downstream Downstream Effects PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids This compound This compound This compound->DHF Inhibition DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein Bacterial Growth\nInhibition Bacterial Growth Inhibition DNA_RNA_Protein->Bacterial Growth\nInhibition

Caption: this compound's inhibition of DHFR disrupts the bacterial folate synthesis pathway.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

This protocol describes a typical single-dose pharmacokinetic study in mice to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Materials:

  • This compound analytical standard

  • 6-8 week old female ICR mice (or other suitable strain)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Dosing syringes and needles (oral gavage and intravenous)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice for at least 3 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 20 mg/kg) via gavage to a group of mice (n=3-4 per time point).

    • Intravenous (IV) Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) via the tail vein to a separate group of mice.

  • Blood Sampling: Collect blood samples (~50-100 µL) via retro-orbital bleeding or tail vein sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates of interest (e.g., S. pneumoniae, H. influenzae)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 3: Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of a large bacterial population (≥10¹⁰ CFU), thereby inhibiting the selection of resistant mutants.

Materials:

  • This compound stock solution

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Bacterial isolate of interest

  • Spectrophotometer

  • Centrifuge

  • Incubator

Procedure:

  • High-Density Inoculum Preparation: Grow the bacterial isolate in broth to the late logarithmic phase. Concentrate the culture by centrifugation to obtain a high-density inoculum of ≥10¹⁰ CFU/mL.

  • MPC Plate Preparation: Prepare agar plates containing a range of this compound concentrations, typically spanning from the MIC to several multiples of the MIC.

  • Inoculation: Spread a large volume (e.g., 100 µL) of the high-density inoculum onto each agar plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 48-72 hours.

  • MPC Determination: The MPC is the lowest drug concentration at which no bacterial colonies are observed.[11]

In Vivo Pharmacodynamic Modeling: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a well-established model for evaluating the in vivo efficacy of antibiotics and for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with therapeutic success.

PKPD_Workflow cluster_setup Model Setup cluster_treatment Treatment and Sampling cluster_analysis Data Analysis and Modeling Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (~10^6 CFU/thigh) Neutropenia->Infection Dosing Administer this compound (Dose Fractionation) Infection->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Sampling Thigh Homogenization (CFU Enumeration at 24h) Dosing->PD_Sampling PK_Analysis Pharmacokinetic Parameter Calculation PK_Sampling->PK_Analysis PD_Analysis Efficacy Assessment (Log10 CFU Reduction) PD_Sampling->PD_Analysis PKPD_Modeling PK/PD Index Determination (e.g., AUC/MIC) PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling Dose Optimization Dose Optimization PKPD_Modeling->Dose Optimization

Caption: Experimental workflow for a murine thigh infection PK/PD model.

Protocol 4: Murine Thigh Infection Model for PK/PD Analysis

Materials:

  • This compound

  • 6-8 week old female ICR mice

  • Cyclophosphamide

  • Bacterial isolate of interest

  • Saline

  • Dosing syringes and needles

  • Tissue homogenizer

  • Agar plates for CFU enumeration

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Infection: Two hours before treatment, infect the thighs of the mice intramuscularly with ~10⁶ CFU of the bacterial isolate.

  • Treatment: Initiate this compound treatment at various dose levels and fractionation schedules (e.g., total dose administered once, twice, or four times over 24 hours).

  • Pharmacokinetic Sampling: In satellite groups of infected mice, collect blood samples at various time points to determine the plasma concentration profile of this compound.

  • Pharmacodynamic Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • PK/PD Analysis:

    • Calculate the pharmacokinetic parameters for each dosing regimen.

    • Determine the change in bacterial load (log₁₀ CFU/thigh) for each treatment group compared to the untreated control group.

    • Correlate the PK/PD indices (e.g., ƒAUC/MIC, ƒT>MIC, ƒCmax/MIC) with the observed antibacterial effect to identify the index that best predicts efficacy.

    • Use a sigmoid Emax model to determine the magnitude of the PK/PD index required for bacteriostatic and bactericidal activity.

Conclusion

The pharmacokinetic and pharmacodynamic modeling of this compound in vivo is crucial for establishing effective dosing strategies that maximize therapeutic outcomes and minimize the emergence of resistance. The protocols and data presented in these application notes provide a framework for researchers to conduct their own in vivo studies and contribute to the rational development of this important antibiotic. By understanding the relationship between drug exposure and antibacterial effect, we can ensure the continued utility of this compound in the treatment of bacterial infections.

References

Application Note: Determination of Brodimoprim by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Brodimoprim. The methodology employs a reversed-phase C18 column with fluorescence detection, providing high selectivity and low limits of detection. The protocol includes detailed procedures for sample preparation from biological matrices, chromatographic conditions, and comprehensive method validation parameters as per the International Council for Harmonisation (ICH) guidelines. This method is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate determination of this compound.

Introduction

This compound is a lipophilic dihydrofolate reductase inhibitor with broad-spectrum antibacterial activity. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with fluorescence detection, which offers superior sensitivity compared to UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and fluorescence detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Chloroform, sodium hydroxide, and an appropriate buffer salt (e.g., sodium acetate or potassium phosphate).

  • This compound Reference Standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Sodium Acetate Buffer (pH 5.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 290 nm, Emission: 340 nm[1]
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 500 ng/mL.

Sample Preparation (from Plasma)

This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from a plasma matrix.[1]

  • Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a clean centrifuge tube.

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to the plasma sample and vortex for 30 seconds.

  • Extraction: Add 5.0 mL of chloroform to the tube, cap, and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the lower organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase and vortex for 1 minute.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation ParameterResults
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL[1]
Precision (%RSD) Intraday: < 2%, Interday: < 3%
Accuracy (% Recovery) 98.0 - 102.0%
Robustness The method was found to be robust with small, deliberate variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).
Specificity No interference from endogenous components in the blank matrix was observed at the retention time of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample (1 mL) Alkalinize Add 100 µL 1M NaOH Vortex Sample->Alkalinize Extract Add 5 mL Chloroform Vortex Alkalinize->Extract Centrifuge Centrifuge @ 4000 rpm Extract->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject 20 µL into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 290 nm, Em: 340 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound analysis by HPLC.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Opt_Column Column Selection (e.g., C18) Opt_MobilePhase Mobile Phase Optimization (Solvent Ratio, pH) Opt_Column->Opt_MobilePhase Opt_Detection Detector Parameter Selection (Wavelengths) Opt_MobilePhase->Opt_Detection Opt_SamplePrep Sample Preparation (Extraction Technique) Opt_Detection->Opt_SamplePrep Specificity Specificity Opt_SamplePrep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Logical flow of HPLC method development and validation.

Conclusion

The described HPLC method with fluorescence detection is a reliable, sensitive, and robust technique for the quantitative analysis of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrates the suitability of this method for routine use in research and quality control laboratories.

References

Application Notes and Protocols for Brodimoprim in Bacterial Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and some Gram-negative bacteria.[2][3] this compound functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[4][5] This inhibition ultimately disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to bacterial cell death.[2][4] These application notes provide detailed protocols for utilizing this compound in various bacterial cell culture studies to assess its antimicrobial efficacy.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase (DHFR).[4] DHFR is a key enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By binding to the active site of bacterial DHFR with high affinity, this compound prevents the conversion of DHF to THF, thereby depleting the bacterial cell of these essential precursors and halting cell growth and replication.[2][4] Notably, this compound shows a significantly higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity against bacteria.[4]

Brodimoprim_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleic_Acids DNA, RNA, and Protein Synthesis THF->Nucleic_Acids DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)36 clinical isolates0.08 - 0.63--[6]
Staphylococcus aureus (Methicillin-Resistant)33 clinical isolates1.02 - 2.67--[6]
Streptococcus pyogenes27 clinical isolates0.08 - 0.63--[6]
Enterococcus faecalis34 clinical isolates0.08 - 0.63--[6]
Escherichia coli36 clinical isolates1.02 - 2.67--[6]
Klebsiella spp.27 clinical isolates1.02 - 2.67--[6]
Enterobacter spp.32 clinical isolates1.02 - 2.67--[6]
Proteus spp.31 clinical isolates1.02 - 2.67--[6]
Salmonella spp.30 clinical isolates0.08 - 0.63--[6]
Citrobacter spp.32 clinical isolates1.02 - 2.67--[6]
Haemophilus influenzae-Low MICs reported--[4]
Streptococcus pneumoniae (penicillin-susceptible)-Low MICs reported--[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the specific data was not provided in the cited literature.

Time-Kill Kinetics

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent. The data below indicates the bactericidal activity of this compound against key respiratory pathogens.

Bacterial SpeciesThis compound ConcentrationTime (hours)Log₁₀ CFU/mL ReductionReference
Staphylococcus aureusMIC74[4]
Streptococcus pneumoniaeMIC74[4]
Haemophilus influenzaeMIC74[4]
Inhibition of Bacterial Adhesion

Sub-inhibitory concentrations of this compound have been shown to interfere with bacterial virulence by reducing their ability to adhere to host cells.

Bacterial SpeciesThis compound Concentration (as fraction of MIC)Adhesion Reduction (%)Reference
Klebsiella pneumoniaeSub-MIC41 - 67[7]
Moraxella catarrhalisSub-MIC87 - 90[7]
Haemophilus influenzaeSub-MIC0 - 53[7]
Escherichia coli1/32 MICSignificant reduction[8]
Staphylococcus aureus1/16 MICSignificant reduction[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

MIC_Workflow cluster_workflow MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Inoculate_Plate Inoculate Microtiter Plate with Bacteria and this compound Prep_Inoculum->Inoculate_Plate Prep_this compound Prepare Serial Dilutions of this compound in Broth Prep_this compound->Inoculate_Plate Incubate Incubate Plate (35-37°C for 16-20h) Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and to the positive control wells (containing only broth and bacteria).

    • Include negative control wells containing only broth to check for contamination.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Time_Kill_Workflow cluster_workflow Time-Kill Assay Workflow Prep_Culture Prepare Bacterial Culture (Logarithmic Phase) Add_this compound Add this compound at Desired Concentrations (e.g., MIC) Prep_Culture->Add_this compound Incubate_Shaking Incubate with Shaking (37°C) Add_this compound->Incubate_Shaking Sample_Collection Collect Aliquots at Specific Time Points Incubate_Shaking->Sample_Collection Serial_Dilution Perform Serial Dilutions of Aliquots Sample_Collection->Serial_Dilution Plate_and_Incubate Plate Dilutions on Agar and Incubate Serial_Dilution->Plate_and_Incubate Count_CFU Count Colonies (CFU) and Plot Data Plate_and_Incubate->Count_CFU

Caption: Workflow for time-kill kinetics assay.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates

  • Pipettes and sterile tips

Procedure:

  • Prepare Bacterial Culture:

    • Grow the test bacterium in broth to the early to mid-logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing the bacterial culture and add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]

Bacterial Adhesion Assay (Crystal Violet Method)

This protocol assesses the effect of sub-inhibitory concentrations of this compound on the ability of bacteria to adhere to a surface.

Adhesion_Assay_Workflow cluster_workflow Bacterial Adhesion Assay Workflow Prep_Bacteria Grow Bacteria with Sub-MIC This compound Inoculate_Plate Inoculate Microtiter Plate with Treated Bacteria Prep_Bacteria->Inoculate_Plate Incubate_Adhesion Incubate to Allow Bacterial Adhesion Inoculate_Plate->Incubate_Adhesion Wash_Plate Wash Plate to Remove Non-adherent Bacteria Incubate_Adhesion->Wash_Plate Stain_Adherent Stain Adherent Bacteria with Crystal Violet Wash_Plate->Stain_Adherent Solubilize_Dye Solubilize the Dye (e.g., with Ethanol) Stain_Adherent->Solubilize_Dye Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Solubilize_Dye->Measure_Absorbance

Caption: Workflow for bacterial adhesion assay.

Materials:

  • Bacterial culture

  • This compound stock solution

  • Appropriate broth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

  • PBS

  • Microplate reader

Procedure:

  • Bacterial Growth with this compound:

    • Grow the test bacteria in broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8 MIC). Include a control culture without this compound.

  • Adhesion:

    • Wash the bacterial cells and resuspend them in fresh broth to a standardized density.

    • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

    • Incubate the plate for a sufficient time to allow for bacterial adhesion (e.g., 24 hours at 37°C).

  • Washing:

    • Carefully remove the medium and wash the wells gently with PBS to remove non-adherent bacteria. Repeat the wash step 2-3 times.

  • Staining:

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet and wash the wells with water until the washings are clear.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the amount of adherent bacteria. Calculate the percentage inhibition of adhesion for the this compound-treated groups compared to the untreated control.

Conclusion

This compound is a potent inhibitor of bacterial growth with a well-defined mechanism of action. The protocols provided here offer standardized methods for evaluating its efficacy in bacterial cell culture. The quantitative data presented demonstrates its activity against a range of clinically relevant bacteria. These application notes serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and infectious disease research.

References

Brodimoprim: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2] By inhibiting DHFR, this compound blocks the production of tetrahydrofolic acid, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and cell death.[1][2] This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.

Mechanism of Action

This compound exerts its antimicrobial effect by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[2] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and glycine). The selective toxicity of this compound stems from its significantly higher affinity for bacterial DHFR compared to the mammalian enzyme.[2]

Brodimoprim_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidylate_AminoAcids Purines, Thymidylate, Amino Acids Tetrahydrofolate->Purines_Thymidylate_AminoAcids DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Purines_Thymidylate_AminoAcids->DNA_RNA_Protein_Synthesis Bacterial_Growth Bacterial Growth and Replication DNA_RNA_Protein_Synthesis->Bacterial_Growth This compound This compound This compound->DHFR Inhibition

This compound's inhibition of bacterial dihydrofolate reductase (DHFR).

Formulation for Experimental Use

Proper formulation of this compound is critical for obtaining accurate and reproducible experimental results. The following are recommended procedures for preparing this compound solutions for in vitro and in vivo studies.

In Vitro Formulations:

For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Stock Solution (e.g., 10 mg/mL in DMSO):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a concentration of 10 mg/mL.

    • Vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions:

    • Dilute the DMSO stock solution in the appropriate sterile culture medium to the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells or bacteria (typically ≤ 0.5%).

In Vivo Formulations (for oral administration in mice):

Two common formulations for oral gavage in murine models are provided below. It is recommended to use freshly prepared formulations for optimal results.

  • Formulation 1 (with PEG300 and Tween-80):

    • Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare 1 mL of the final formulation, sequentially add and mix the following components:

      • 100 µL of 25 mg/mL this compound in DMSO

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of sterile saline (0.9% NaCl)

    • This will result in a clear solution with a this compound concentration of 2.5 mg/mL.

  • Formulation 2 (with Corn Oil):

    • Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound in DMSO to 900 µL of corn oil.

    • Mix thoroughly to ensure a homogenous solution. This will result in a clear solution with a this compound concentration of 2.5 mg/mL.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a range of Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)360.08 - 0.630.250.5
Staphylococcus aureus (Methicillin-resistant)331.02 - 2.671.52.0
Streptococcus pneumoniaeNot specifiedLow MICs reportedNot specifiedNot specified
Streptococcus pyogenes270.08 - 0.630.120.25
Enterococcus faecalis340.08 - 0.630.51.0

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli361.02 - 2.671.52.5
Haemophilus influenzaeNot specifiedLow MICs reportedNot specifiedNot specified
Klebsiella pneumoniae271.02 - 2.672.0>2.0
Salmonella sp.300.08 - 0.630.250.5
Citrobacter sp.321.02 - 2.671.52.0
Enterobacter sp.321.02 - 2.672.0>2.0
Proteus sp.311.02 - 2.671.52.5

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted as necessary for specific experimental goals.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_this compound Prepare this compound Stock and Serial Dilutions start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-Well Plate with Bacteria and this compound prep_this compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (35°C for 16-20 hours) inoculate_plate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare this compound Dilutions: a. In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. From an overnight culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, results can be read using a microplate reader at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. b. Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control. c. Incubate for 24-48 hours.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 15 minutes.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vivo Murine Model of Bacterial Peritonitis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of bacterial infection.

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_infection Induce Peritonitis (Intraperitoneal injection of bacteria) acclimatize->induce_infection administer_treatment Administer this compound (Oral Gavage) induce_infection->administer_treatment monitor_mice Monitor Mice (Survival, clinical signs) administer_treatment->monitor_mice collect_samples Collect Samples (Peritoneal fluid, blood, organs) monitor_mice->collect_samples bacterial_load Determine Bacterial Load (CFU counting) collect_samples->bacterial_load analyze_data Analyze Data (Survival curves, bacterial clearance) bacterial_load->analyze_data end End analyze_data->end

Workflow for an in vivo murine model of bacterial peritonitis.

Materials:

  • 6-8 week old female BALB/c mice

  • Bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli)

  • This compound in an appropriate in vivo formulation

  • Sterile saline

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates

  • Oral gavage needles

Procedure:

  • Acclimatization: a. Acclimatize mice to the housing conditions for at least 7 days before the experiment.

  • Infection: a. Grow the bacterial strain to the mid-logarithmic phase in TSB. b. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). c. Induce peritonitis by intraperitoneal injection of 0.5 mL of the bacterial suspension.

  • Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via oral gavage. The dosage will depend on the specific experimental design but can be guided by previously reported human clinical trial doses (e.g., a loading dose followed by daily maintenance doses).[3] b. Continue treatment at specified intervals (e.g., once daily) for a defined period (e.g., 3-5 days).

  • Monitoring: a. Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival.

  • Endpoint Analysis: a. At the end of the study, euthanize the mice. b. Collect peritoneal lavage fluid, blood, and organs (e.g., spleen, liver). c. Homogenize the organs and perform serial dilutions of the peritoneal fluid, blood, and organ homogenates. d. Plate the dilutions on TSA plates to determine the bacterial load (CFU/mL or CFU/gram of tissue).

  • Data Analysis: a. Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis. b. Compare bacterial loads between the groups to assess the efficacy of this compound in clearing the infection.

Disclaimer: These protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety. Appropriate personal protective equipment should be worn at all times.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Brodimoprim in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and standardized protocols for conducting in vivo efficacy studies of Brodimoprim in murine models. This compound is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase.[1][2][3]

Introduction to this compound

This compound is an antibacterial agent that shows efficacy against a range of Gram-positive and some Gram-negative bacteria.[2] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition prevents the synthesis of tetrahydrofolate, a necessary component for the production of nucleic acids and proteins, ultimately leading to bacterial cell death.[1][2] The selectivity of this compound for bacterial DHFR over the human equivalent is a key advantage, minimizing potential toxicity to human cells.[1][2] Preclinical toxicology studies have shown that this compound has low acute toxicity following oral administration.[4]

Quantitative Data Summary

While specific quantitative efficacy data for this compound in murine infection models is not extensively detailed in the public literature, the following tables represent the types of data typically generated in such studies. These tables are structured for easy comparison and are based on common endpoints in preclinical antibiotic efficacy testing.

Table 1: Survival Rate in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteNumber of Animals (n)Survival Rate (%) at 7 Days Post-Infection
Vehicle Control-Oral1010
This compound25Oral1060
This compound50Oral1080
This compound100Oral1090
Comparator Antibiotic50Oral1085

Table 2: Bacterial Load Reduction in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Time Point (hours)Mean Bacterial Load (log10 CFU/thigh) ± SDFold Reduction vs. Control
Vehicle Control-247.5 ± 0.4-
This compound25245.2 ± 0.52.3
This compound50244.1 ± 0.33.4
This compound100243.0 ± 0.44.5
Comparator Antibiotic50243.8 ± 0.23.7

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Bioavailability (Oral)80-90%[5]
Peak Serum Concentration (Cmax) at 400mg dose3.3 mg/L[6]
Time to Peak Concentration (Tmax)~4 hours[6]
Elimination Half-life (t1/2)32-35 hours[6]
Volume of Distribution (Vd/F)~1.5 L/kg[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound. These protocols are based on established murine infection models used for antimicrobial testing.[7][8][9]

Murine Thigh Infection Model

This model is extensively used to assess the antimicrobial activity of drugs against localized bacterial infections.[8]

Materials:

  • 6-8 week old female BALB/c mice

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB)

  • Saline solution (0.9% NaCl)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles (27G)

  • Homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking. Dilute the culture in saline to achieve the desired inoculum concentration (e.g., 10^6 CFU/mL).

  • Induction of Neutropenia (Optional): To mimic infection in immunocompromised individuals, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[8]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control orally via gavage. Dosing can be single or multiple times a day.

  • Endpoint Measurement: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Bacterial Quantification: Plate the dilutions onto TSA plates and incubate overnight at 37°C. Count the colonies to determine the bacterial load (CFU/thigh).

Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in treating a systemic infection.

Materials:

  • 6-8 week old female BALB/c mice

  • Pathogenic bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Brain Heart Infusion (BHI) broth

  • Saline solution (0.9% NaCl)

  • This compound

  • Vehicle control

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days.

  • Bacterial Culture Preparation: Prepare the bacterial inoculum as described in the thigh infection model, adjusting the concentration to a lethal or sub-lethal dose depending on the study endpoint.

  • Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally into each mouse.

  • Treatment: Administer this compound or vehicle control orally at specified time points post-infection (e.g., 1 and 6 hours).

  • Monitoring: Monitor the mice for signs of illness and survival for a defined period (e.g., 7 days).

  • Endpoint Measurement: The primary endpoint is the survival rate. Secondary endpoints can include measuring bacterial load in blood and organs at specific time points.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Brodimoprim_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_Proteins DNA, RNA, Proteins THF->DNA_RNA_Proteins Essential for Synthesis DHFR->THF Catalyzes This compound This compound This compound->DHFR Inhibits

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow: Murine Thigh Infection Model

Murine_Thigh_Infection_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Animal Acclimatization C Thigh Muscle Infection A->C B Bacterial Culture Preparation B->C D Treatment Administration (this compound/Vehicle) C->D E Euthanasia & Thigh Excision D->E F Homogenization & Dilution E->F G Bacterial Load Quantification (CFU) F->G

Caption: Workflow for the murine thigh infection model.

Logical Relationship: Drug Development Pathway

Drug_Development_Pathway A In Vitro Studies (MIC, MBC) B In Vivo Efficacy (Murine Models) A->B C Pharmacokinetics/ Pharmacodynamics B->C D Toxicology Studies C->D E Clinical Trials D->E

Caption: Preclinical to clinical drug development pathway.

References

Application Notes and Protocols for Quantifying Brodimoprim in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Brodimoprim in various biological matrices. The protocols are intended to guide researchers in accurately determining the concentration of this antibacterial agent for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction to this compound

This compound is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of drugs.[1] It is a structural analog of trimethoprim and functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and some amino acids in bacteria.[1] By inhibiting DHFR, this compound effectively disrupts bacterial DNA synthesis and replication.[1] Its selectivity for bacterial DHFR over the human counterpart makes it an effective antimicrobial agent with a favorable safety profile.[1]

Signaling Pathway: Dihydrofolate Reductase Inhibition

The mechanism of action of this compound involves the targeted inhibition of the dihydrofolate reductase enzyme, a key step in the folate biosynthesis pathway in bacteria.

DHFR_Pathway cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA, RNA, and Protein Synthesis THF->DNA_Synthesis One-carbon metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound This compound This compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) pathway and this compound's inhibitory action.

Quantitative Analysis Methods

Several analytical techniques can be employed for the quantification of this compound in biological samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection is a reliable technique for determining this compound and its primary metabolite, hydroxythis compound, in human plasma, blood, and urine.[2]

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow Sample Biological Sample (Plasma, Blood, or Urine) Extraction Liquid-Liquid Extraction (with Chloroform) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 290 nm, Em: 340 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for the quantification of this compound using HPLC.

Protocol: HPLC Determination of this compound

1. Sample Preparation (Liquid-Liquid Extraction) [2] a. To 1 mL of the biological sample (plasma, blood, or urine), add an internal standard. b. Add 5 mL of chloroform. c. Vortex the mixture for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic (lower) layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [2]

  • Column: Reversed-phase C18 column (e.g., deactivated for basic compounds).

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Temperature: Ambient.

3. Detection [2]

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 290 nm.

  • Emission Wavelength: 340 nm.

4. Quantification

  • Construct a calibration curve using standards of known this compound concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Performance Characteristics of the HPLC Method [2]

ParameterValue
Recovery This compound: ~84%Hydroxythis compound: ~72%
Limit of Detection (LOD) 5 ng/mL
Linearity Analytically satisfactory within and between days
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Proposed Protocol Development for LC-MS/MS

1. Sample Preparation

  • Protein precipitation is a common and rapid method. Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to 1 volume of the biological sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Conditions

  • Chromatography: Utilize a C18 column with gradient elution using a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium formate to enhance ionization.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and characteristic product ions will be selected for quantification and confirmation.

3. Method Validation

  • The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Immunoassays

Immunoassays are another potential method for quantifying this compound, offering high throughput and sensitivity. However, specific immunoassay kits for this compound are not widely documented in the scientific literature. The development of a competitive immunoassay would involve:

  • Synthesizing a this compound-protein conjugate to be used as a coating antigen or a labeled tracer.

  • Generating specific antibodies against this compound.

  • Optimizing the assay conditions for competitive binding between the sample this compound and the labeled this compound for a limited number of antibody binding sites.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in humans from various studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers [3]

Oral DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Elimination Half-life (h)
150 mg1.5~47332-35
400 mg3.3~415632-35
600 mg6.2~429032-35

Table 2: Pharmacokinetics of this compound in Serum and Skin Blister Fluid (SBF) in Adults After a Single 400 mg Oral Dose [4][5]

MatrixCmax (mg/L)Tmax (h)Elimination Half-life (h)Penetration Index (%)
Serum 2.9 ± 0.65.632.3 ± 4.1-
SBF 1.9 ± 0.66.034.7 ± 5.461
Serum (separate study) 3.2 ± 1.0-25.9 ± 2.2-
SBF (separate study) 1.0 ± 0.2-42.2 ± 6.573

Note: The penetration index is the ratio of the AUC in SBF to the AUC in serum.

Conclusion

The quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The HPLC method with fluorescence detection provides a robust and reliable approach for this purpose.[2] While LC-MS/MS methods are expected to offer superior sensitivity, specific validated protocols for this compound require development. The provided protocols and data serve as a comprehensive resource for researchers and professionals involved in the study and development of this important antibacterial agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Brodimoprim Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at enhancing the efficacy of Brodimoprim.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of drugs. Its primary mechanism of action is the inhibition of the bacterial enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By competitively inhibiting DHFR, this compound disrupts the synthesis of these essential molecules, ultimately leading to the cessation of bacterial growth and cell death.[1] The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic efficacy.

Q2: What are the primary strategies to enhance the in vitro efficacy of this compound?

The most effective and widely studied strategy to enhance the in vitro efficacy of this compound is through combination therapy. This approach typically involves pairing this compound with another antimicrobial agent to achieve a synergistic or additive effect. The most common combination is with a sulfonamide, such as sulfamethoxazole or dapsone.[2][3] This combination targets two distinct steps in the folic acid synthesis pathway: sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR. This sequential blockade is highly effective and can overcome some forms of resistance.[3] Additionally, combinations with other classes of antibiotics, such as rifampicin, have also been shown to be effective.[2]

Q3: What are the known mechanisms of resistance to this compound?

Bacteria can develop resistance to this compound through several mechanisms.[4] The most clinically significant is the acquisition of plasmids that encode for an alternative, drug-resistant dihydrofolate reductase enzyme. This plasmid-encoded DHFR is not inhibited by this compound, allowing the bacteria to continue synthesizing folic acid.[4][5] Other mechanisms of resistance include:

  • Alterations in the chromosomal DHFR: Mutations in the gene encoding the native DHFR can reduce its binding affinity for this compound.

  • Cellular impermeability: Changes in the bacterial cell wall or membrane can prevent this compound from entering the cell.[4]

  • Efflux pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target. For instance, the BpeEF-OprC efflux pump in Burkholderia pseudomallei can extrude trimethoprim, a close analog of this compound.

  • Thymineless mutation: This is a less common mechanism where bacteria develop the ability to utilize exogenous thymine, bypassing the need for folic acid-dependent synthesis.[4]

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results in checkerboard assays.

  • Possible Cause 1: Pipetting errors.

    • Solution: The checkerboard assay involves numerous serial dilutions. Small inaccuracies in pipetting can lead to significant errors in the final drug concentrations. Ensure that your pipettes are properly calibrated and use fresh tips for each dilution.

  • Possible Cause 2: Edge effects in the microtiter plate.

    • Solution: The wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: Compound precipitation.

    • Solution: If the combination of this compound and the synergistic agent results in precipitation, it can lead to false readings. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the concentration range of the drugs.

Problem: No synergistic effect observed in a time-kill assay.

  • Possible Cause 1: Inappropriate drug concentrations.

    • Solution: The concentrations of the drugs used in a time-kill assay are critical. Typically, concentrations at or below the Minimum Inhibitory Concentration (MIC) are used to demonstrate synergy. If the concentrations are too high, the individual drugs may be bactericidal on their own, masking any synergistic effect.

  • Possible Cause 2: Incorrect timing of sample collection.

    • Solution: Synergy may be time-dependent. Ensure that you are collecting samples at appropriate time points (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamics of the interaction.

  • Possible Cause 3: Drug carryover during plating.

    • Solution: When plating samples from the time-kill assay, residual drug in the aliquot can inhibit growth on the agar plate, leading to an overestimation of the killing effect. To prevent this, perform serial dilutions of the samples before plating to reduce the drug concentration to sub-inhibitory levels.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Streptococcus pyogenes27Not specified0.08
Salmonella sp.30Not specified0.63
Methicillin-susceptible S. aureus (MSSA)36Not specified0.63
Enterococcus faecalis34Not specified0.63
Citrobacter sp.32Not specified1.02
Klebsiella sp.27Not specified2.67
Escherichia coli36Not specified1.02
Methicillin-resistant S. aureus (MRSA)33Not specified2.67
Enterobacter sp.32Not specified2.67
Proteus sp.31Not specified2.67

Data compiled from in vitro studies on nosocomial bacterial strains.[6]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

The FIC index is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to determine the synergistic effect of this compound in combination with another antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

    • Stock solutions of this compound and the second antimicrobial agent

  • Procedure:

    • Prepare serial dilutions of this compound along the rows of the 96-well plate and serial dilutions of the second antimicrobial agent along the columns.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include appropriate controls: wells with only this compound, wells with only the second antimicrobial, and a growth control well with no antimicrobials.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additive, or antagonism).

2. Time-Kill Assay for Synergy Assessment

This protocol details the time-kill assay to evaluate the bactericidal activity of this compound in combination with another agent over time.

  • Materials:

    • Culture flasks or tubes

    • CAMHB

    • Bacterial inoculum in logarithmic growth phase

    • This compound and the second antimicrobial agent at desired concentrations (typically at or below MIC)

    • Sterile saline for serial dilutions

    • Agar plates for colony counting

  • Procedure:

    • Prepare flasks containing CAMHB with this compound alone, the second agent alone, the combination of both, and a growth control without any antimicrobials.

    • Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[7]

Visualizations

Bacterial_Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors GTP GTP DHPPP Dihydropterin pyrophosphate GTP->DHPPP Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Proteins Sulfonamides Sulfonamides (e.g., Dapsone) Sulfonamides->Dihydropteroate Inhibits This compound This compound This compound->Tetrahydrofolate Inhibits

Caption: Bacterial Folate Synthesis Pathway and Sites of Inhibition.

Experimental_Workflow_Synergy_Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay CB1 Prepare serial dilutions of this compound and synergistic agent CB2 Inoculate 96-well plate with bacterial suspension CB1->CB2 CB3 Incubate for 18-24 hours CB2->CB3 CB4 Determine MIC and calculate FIC Index CB3->CB4 Interpretation Interpret Results CB4->Interpretation TK1 Prepare flasks with drugs alone and in combination TK2 Inoculate with bacterial suspension TK1->TK2 TK3 Incubate and collect samples at various time points TK2->TK3 TK4 Perform serial dilutions, plate, and count colonies TK3->TK4 TK4->Interpretation Start Start Synergy Testing Start->CB1 Start->TK1

Caption: Experimental Workflow for In Vitro Synergy Testing.

Brodimoprim_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Target Bacterial DHFR This compound->Target Binds to Inhibition Inhibition of Folate Synthesis Target->Inhibition R1 Plasmid-encoded resistant DHFR R1->Target Bypasses R2 Mutation in chromosomal DHFR R2->Target Alters binding site R3 Decreased cell permeability R3->this compound Prevents entry R4 Efflux pump activation R4->this compound Expels from cell

References

Technical Support Center: Optimizing Brodimoprim Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Brodimoprim in preclinical animal models. The following question-and-answer-based troubleshooting guides and FAQs address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibiotic belonging to the diaminopyrimidine class.[1] Its mechanism of action is the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the bacterial folic acid pathway, which is necessary to produce nucleic acids and certain amino acids.[3] By blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), this compound halts DNA synthesis and protein production, leading to the death of bacterial cells.[1][3] This targeted action against bacterial DHFR, with a much higher affinity compared to the human equivalent, minimizes toxicity to host cells.[3]

Brodimoprim_Mechanism_of_Action cluster_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Products DNA, RNA, and Protein Synthesis THF->Products DHFR->THF This compound This compound This compound->DHFR Inhibition

Caption: this compound inhibits bacterial DHFR, blocking DNA synthesis.

Q2: What is a suitable starting dose for this compound in preclinical animal studies?

A2: There is no single universal dose for this compound. The optimal dosage is highly dependent on the animal species, the infection model, and the therapeutic goal. Preclinical toxicology studies reveal significant variation in tolerance across different species. For instance, rats tolerated oral doses up to 50 mg/kg/day, whereas dogs showed poor tolerance at 20 mg/kg/day.[4] Therefore, it is critical to perform a dose-ranging (dose-finding) study in your specific animal model to determine the optimal balance of efficacy and safety. The table below summarizes key findings from a comparative toxicology study.

Table 1: Summary of this compound Tolerability in Different Animal Models

Animal ModelRoute of AdministrationTolerated Dose / ObservationAdverse Effects at Higher DosesReference
RatOralGenerally well-tolerated up to 50 mg/kg/day.[4]At 100 mg/kg/day, effects on fetal/litter weight and survival were observed.[4][4]
DogOralPoorly tolerated at 20 mg/kg/day.[4]Target organ systems included the CNS, liver, red blood cells, and thyroid gland.[4][4]
BaboonOralNo toxic effects observed up to 150 mg/kg/day.[4]Not specified.[4]
RabbitOralNot teratogenic or embryotoxic up to 100 mg/kg/day.[4]Not specified.[4]

Q3: How do I prepare this compound for oral administration in animals?

A3: Since this compound is often supplied as a powder, preparing a homogenous suspension is necessary for accurate oral dosing (gavage). A detailed protocol for this procedure is provided below. Always perform a small-scale formulation test to ensure the stability and homogeneity of your preparation before treating a large cohort of animals.

Experimental Protocol: Preparation of this compound Suspension for Oral Gavage

1. Objective: To prepare a uniform suspension of this compound in a suitable vehicle for oral administration to laboratory animals.

2. Materials:

  • This compound powder (ensure purity and certificate of analysis are available)

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water, 0.5% w/v methylcellulose in sterile water)

  • Sterile water or saline

  • Mortar and pestle

  • Calibrated electronic balance

  • Magnetic stirrer and stir bars

  • Sterile glass beaker or conical tube

  • Graduated cylinder

  • Spatula

3. Procedure:

  • Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, their average weight, the dose volume (e.g., 10 mL/kg), and the target dose (e.g., 50 mg/kg). Calculate the total mass of this compound and the total volume of the vehicle required.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.

  • Create a Paste: Transfer the weighed powder to a clean mortar. Add a small volume (approx. 10-20% of the final volume) of the chosen vehicle to the powder. Gently triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any clumps and ensure the particles are well-wetted.

  • Gradual Dilution: Slowly add more vehicle in small increments while continuously stirring or mixing.

  • Transfer and Final Volume: Transfer the mixture to a sterile beaker or tube containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound. Add the remaining vehicle to reach the final desired volume.

  • Homogenize: Place the beaker on a magnetic stirrer and mix for at least 30-60 minutes to ensure a homogenous suspension. The suspension should be continuously stirred during the dosing procedure to prevent the compound from settling.

  • Label and Store: Clearly label the container with the compound name, concentration, vehicle, preparation date, and storage conditions. Store as recommended by the manufacturer, typically protected from light.

Troubleshooting Guides

Issue: I am observing unexpected toxicity (e.g., weight loss, lethargy, mortality) at a dose previously reported as safe.

This is a common issue that can arise from several factors. Follow this decision tree to diagnose the potential cause.

Troubleshooting_Guide start Unexpected Animal Toxicity check_dose 1. Verify Dose Calculation and Preparation start->check_dose check_species 2. Confirm Species-Specific Tolerance start->check_species check_vehicle 3. Assess Vehicle Effects start->check_vehicle check_health 4. Evaluate Animal Health Status start->check_health solution_dose Action: Recalculate dose, review preparation protocol. check_dose->solution_dose solution_species Action: Perform dose-finding study. Note: Dogs are more sensitive than rats. check_species->solution_species solution_vehicle Action: Run a vehicle-only control group. check_vehicle->solution_vehicle solution_health Action: Consult with veterinary staff. Ensure animals are healthy pre-dosing. check_health->solution_health

Caption: Troubleshooting decision tree for unexpected in vivo toxicity.

General Experimental Workflow

Planning a successful in vivo study requires a systematic approach. The following diagram outlines the key stages of a typical experiment to assess the efficacy of this compound.

Experimental_Workflow acclimate 1. Animal Acclimatization (Min. 72 hours) randomize 2. Baseline Measurements & Randomization into Groups acclimate->randomize model 3. Infection / Disease Model Induction randomize->model treat 4. Treatment Administration (this compound, Vehicle, Positive Control) model->treat monitor 5. Daily Monitoring (Clinical Signs, Body Weight) treat->monitor endpoint 6. Endpoint Determination & Sample Collection (Blood, Tissues) monitor->endpoint analyze 7. Data Analysis & Interpretation endpoint->analyze

Caption: Standard workflow for an in vivo this compound efficacy study.

References

Technical Support Center: Investigating Acquired Resistance to Brodimoprim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Brodimoprim. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

I. Minimum Inhibitory Concentration (MIC) Assays

Question: My MIC results for this compound are inconsistent across replicates and experiments. What are the potential causes?

Answer: Inconsistent MIC values are a common challenge. Several factors can contribute to this variability:

  • Inoculum Variability: The density of the bacterial suspension is critical. A higher-than-standardized inoculum can lead to apparently higher MICs, while a lower density can artificially decrease them. Always ensure your inoculum is prepared consistently to a 0.5 McFarland standard.[1]

  • Skipped Wells: Observing bacterial growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can occur. This may be due to technical errors in dilution, contamination, or a phenomenon known as the Eagle effect (paradoxical survival at high drug concentrations).

  • Media and Reagent Quality: The quality and preparation of the growth medium (e.g., Mueller-Hinton Broth) can significantly impact results. Ensure the media is fresh and prepared according to standardized guidelines (e.g., CLSI or EUCAST).[1][2]

  • Incubation Time and Conditions: Deviations in incubation time, temperature, or atmospheric conditions can affect bacterial growth rates and, consequently, the observed MIC.

Question: The MIC of my resistant strain is only slightly higher than the susceptible strain. How can I confirm if this is a significant change?

Answer: A small fold-change in MIC (e.g., 2 to 4-fold) can still be biologically significant. To confirm the relevance of this change:

  • Repeatability: Ensure the result is repeatable across multiple independent experiments.

  • Genetic Analysis: Sequence the dihydrofolate reductase (dfr) gene to check for known resistance mutations. Even a single point mutation can cause a low-level increase in resistance.

  • Gene Expression Analysis: Use RT-qPCR to measure the expression of known efflux pump genes. A modest upregulation could account for a small MIC increase.

  • Stability Testing: Passage the resistant strain in an antibiotic-free medium for several generations and then re-test the MIC. If the MIC reverts to the susceptible level, the resistance mechanism may be unstable or transient.

II. PCR and Gene Sequencing of dfr Gene

Question: My PCR for the dfr gene failed, and I see no band on the agarose gel. What should I do?

Answer: A complete PCR failure (no amplification) can be traced to several issues. Here is a systematic troubleshooting approach:

  • Check PCR Components: Ensure all reagents (polymerase, dNTPs, primers, buffer, and template DNA) were added to the reaction. Always include a positive control with a template known to amplify successfully.[3]

  • Template DNA Quality: The purity and integrity of your genomic DNA are crucial. Contaminants from the extraction process can inhibit the polymerase. Assess DNA quality via gel electrophoresis or spectrophotometry. If inhibitors are suspected, try diluting the template, as this can dilute the inhibitor's effect.[3][4]

  • Primer Design and Annealing Temperature: Poorly designed primers or a suboptimal annealing temperature can prevent amplification. Verify primer specificity using tools like BLAST. If the annealing temperature is too high, primers won't bind; if it's too low, you may get non-specific products. Optimize this by running a gradient PCR.[4]

  • Thermal Cycler Program: Ensure the initial denaturation step is sufficient to separate the DNA strands, especially for GC-rich regions. Also, verify that the extension time is adequate for the length of the dfr gene.

Question: My Sanger sequencing results for the dfr gene are noisy or show double peaks. How do I interpret this?

Answer: Interpreting sequencing chromatograms requires careful examination:

  • Noisy Data/Low Signal Intensity: This often indicates a low amount of PCR product used in the sequencing reaction or poor cleanup of the PCR product. Quantify your PCR product and ensure it is within the recommended range for the sequencing service. Re-purify the product if necessary.[5]

  • Double Peaks: The presence of two overlapping peaks at a specific position usually indicates heterozygosity in diploid organisms. In bacteria, which are haploid, this can suggest:

    • Contamination: The initial culture may have been contaminated with another bacterial strain.

    • Plasmid vs. Chromosome: The bacteria may harbor both a wild-type chromosomal dfr gene and a mutated version on a plasmid.

    • Non-specific PCR Product: Your PCR may have amplified more than one target. Check the purity of your PCR product on a high-resolution gel.[6]

III. RT-qPCR for Efflux Pump Gene Expression

Question: My RT-qPCR results show high variability between technical replicates. What is the cause?

Answer: High variability in RT-qPCR is often due to issues in the early stages of the workflow:

  • RNA Quality and Integrity: Degraded RNA will lead to inconsistent reverse transcription and unreliable quantification. Always check RNA integrity using a method like gel electrophoresis or a Bioanalyzer.

  • Genomic DNA (gDNA) Contamination: Since RT-qPCR is highly sensitive, even small amounts of contaminating gDNA can be amplified, leading to inaccurate results. Always perform a DNase treatment step during RNA extraction and include a "no reverse transcriptase" (-RT) control in your experiment.[7]

  • Reverse Transcription (RT) Efficiency: The RT step is a major source of variability. Ensure you start with the same amount of RNA for each sample and that the RT enzyme and reaction conditions are optimal.[8]

  • Pipetting Errors: Small volume variations during qPCR setup can lead to large differences in Cq values. Use calibrated pipettes and be meticulous during reaction setup.

Question: How do I select and validate appropriate reference genes for my RT-qPCR experiments in bacteria under antibiotic stress?

Answer: The selection of stable reference genes is critical for accurate normalization. Housekeeping genes that are stable under normal conditions may be regulated under antibiotic stress.

  • Candidate Selection: Choose several candidate reference genes from the literature that are known to be stable in your bacterial species or related species (e.g., gyrA, rpoB, 16S rRNA).[9]

  • Expression Stability Analysis: Measure the expression of these candidate genes across all your experimental conditions (with and without this compound).

  • Use Stability Algorithms: Use software tools like geNorm, NormFinder, or BestKeeper to analyze the expression data and rank the candidate genes based on their stability.[10][11] These tools will help you identify the most stable single gene or the best pair of genes for normalization.

  • Validation: It is highly recommended to use the geometric mean of at least two validated reference genes for normalization to increase the accuracy of your results.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[2] This enzyme is crucial for the folate synthesis pathway, which produces essential precursors for DNA, RNA, and protein synthesis. By blocking DHFR, this compound halts bacterial growth.[2]

Q2: What are the most common mechanisms of acquired resistance to this compound? The mechanisms are analogous to those for the related drug, Trimethoprim.[10] The most clinically significant is the acquisition of a plasmid-encoded dfr gene that produces a DHFR enzyme highly resistant to this compound.[10] Other key mechanisms include:

  • Target Modification: Point mutations in the chromosomal dfr gene that reduce the binding affinity of this compound to the DHFR enzyme.

  • Target Overproduction: Amplification of the dfr gene, leading to higher cellular concentrations of the DHFR enzyme.

  • Increased Efflux: Upregulation of multidrug efflux pumps that actively transport this compound out of the bacterial cell.

Q3: How can I determine if resistance in my bacterial isolate is due to a mutation in the DHFR enzyme or an efflux pump? A multi-step approach is required:

  • Determine the MIC: First, confirm the resistance phenotype by performing an MIC assay.

  • Sequence the dfr gene: Amplify and sequence the chromosomal dfr gene. Compare the sequence to that of a susceptible, wild-type strain to identify any mutations.

  • Screen for Plasmid-encoded dfr genes: Use PCR with primers specific to known plasmid-mediated resistance genes.

  • Measure Efflux Pump Gene Expression: Use RT-qPCR to quantify the mRNA levels of known efflux pump genes (e.g., those from the RND or MFS families). Compare the expression levels in the resistant isolate to the susceptible strain, both with and without exposure to sub-inhibitory concentrations of this compound.

Q4: Can this compound resistance be reversed? In some cases, yes. If resistance is mediated by the overexpression of certain efflux pumps, compounds known as efflux pump inhibitors (EPIs) can be used in vitro to restore susceptibility. If resistance is due to an unstable plasmid, repeated culturing in an antibiotic-free environment may lead to plasmid loss and a return to susceptibility. However, resistance caused by chromosomal mutations is a stable genetic trait and is generally not reversible.

Data Presentation

Summarizing quantitative data in a clear format is essential for interpreting resistance profiles.

Table 1: Example MIC Profile for this compound-Resistant E. coli

Strain IDGenotype (dfrB)Key Efflux Pump GeneMIC (µg/mL)Fold Change in MICResistance Level
WTWild-typeacrA (basal)2-Susceptible
R-01Wild-typeacrA (10-fold upregulation)168Intermediate
R-02L28R mutationacrA (basal)6432Resistant
R-03L28R mutationacrA (12-fold upregulation)>256>128High-Level Resistant

MIC values are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of this compound that inhibits visible bacterial growth.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in CAMHB to achieve a range of desired concentrations. Leave one column with broth only as a sterility control and another column with broth and bacteria as a growth control.

  • Prepare Inoculum: From a fresh culture plate, suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[13]

Protocol 2: PCR and Sanger Sequencing of the dfr Gene

This protocol amplifies and sequences the dfr gene to identify resistance-conferring mutations.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant isolate and a susceptible control strain using a commercial kit.

  • PCR Amplification:

    • Set up a PCR reaction containing: genomic DNA template, forward and reverse primers flanking the dfr gene, dNTPs, PCR buffer, and a Taq polymerase.

    • Use a thermal cycler with an optimized program: an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verify PCR Product: Run a small volume of the PCR product on an agarose gel to confirm that a single band of the expected size has been amplified.

  • PCR Product Cleanup: Purify the remaining PCR product to remove unincorporated primers and dNTPs using a PCR cleanup kit or enzymatic method.

  • Sanger Sequencing: Send the purified PCR product and a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility.

  • Sequence Analysis: Align the resulting sequence from the resistant isolate with the sequence from the susceptible control strain using alignment software (e.g., BLAST, ClustalW) to identify any nucleotide changes.

Protocol 3: RT-qPCR for Efflux Pump Gene Expression

This protocol quantifies the relative expression of an efflux pump gene (e.g., acrA).

  • Bacterial Culture and Treatment: Grow your resistant and susceptible strains to mid-log phase. If desired, expose a subset of the cultures to a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Immediately stabilize the bacterial cultures with an RNA stabilization reagent and extract total RNA using a commercial kit. Perform an on-column or in-solution DNase treatment to eliminate contaminating gDNA.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Check RNA integrity on an agarose gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase, random primers or gene-specific primers, and dNTPs. Include a "-RT" control for each RNA sample.

  • qPCR:

    • Prepare qPCR reactions containing: cDNA template, forward and reverse primers for your target efflux pump gene and a validated reference gene, and a SYBR Green or probe-based qPCR master mix.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of the target gene using the 2-ΔΔCq method, normalizing to the reference gene and comparing the treated/resistant sample to the untreated/susceptible control.

Mandatory Visualizations

Brodimoprim_Mechanism cluster_0 Bacterial Folate Pathway cluster_1 Mechanisms of Resistance PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DNA_RNA DNA, RNA, Protein Precursors THF->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR Competitive Inhibition Mutated_DHFR Mutated DHFR (Low Affinity) Efflux_Pump Efflux Pump This compound->Efflux_Pump Expulsion Overexpressed_DHFR Overexpressed DHFR note This compound cannot effectively bind

Caption: Mechanism of this compound action and key resistance pathways.

Experimental_Workflow cluster_genotypic 2. Genotypic Analysis cluster_expression 3. Gene Expression Analysis start Start: Resistant Isolate Identified mic 1. Phenotypic Confirmation: Perform this compound MIC Assay start->mic decision Is MIC > Breakpoint? mic->decision rna_extraction Extract Total RNA mic->rna_extraction dna_extraction Extract Genomic DNA decision->dna_extraction Yes end End: Characterize Resistance Mechanism decision->end No (Susceptible) pcr_dfr PCR Amplify dfr Gene dna_extraction->pcr_dfr sequencing Sanger Sequence dfr Gene pcr_dfr->sequencing seq_analysis Analyze Sequence for Mutations sequencing->seq_analysis seq_analysis->end cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for Efflux Pump & dfr Gene Expression cdna_synthesis->rt_qpcr expression_analysis Calculate Relative Expression rt_qpcr->expression_analysis expression_analysis->end

Caption: Workflow for investigating this compound resistance mechanisms.

Troubleshooting_Tree start Unexpected Experimental Result q_mic Inconsistent MIC Results? start->q_mic a_mic Check Inoculum Density Verify Media Quality Standardize Incubation Time q_mic->a_mic Yes q_pcr No PCR Product? q_mic->q_pcr No a_pcr Check Template DNA Quality Run Positive Control Optimize Annealing Temp. q_pcr->a_pcr Yes q_qpcr High RT-qPCR Variability? q_pcr->q_qpcr No a_qpcr Check RNA Integrity Include '-RT' Control Validate Reference Genes q_qpcr->a_qpcr Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing Brodimoprim Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Brodimoprim in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes?

A1: Low and variable oral bioavailability of this compound, despite its generally reported good absorption, can stem from several factors. Key areas to investigate include:

  • Poor Solubility and Dissolution: While this compound is a lipophilic compound, its aqueous solubility may be a limiting factor, especially at higher doses.[1] The dissolution rate from the solid form in the gastrointestinal (GI) tract is a critical step for absorption.

  • Formulation Issues: The choice of vehicle and excipients in your formulation is crucial. An inadequate formulation may lead to drug precipitation in the GI tract, poor wetting, or aggregation of drug particles, all of which reduce the effective surface area for absorption.[2][3]

  • Gastrointestinal Tract Physiology: The specific pH of the rodent stomach and intestines can influence the ionization and solubility of this compound. Additionally, GI motility and transit time can impact the extent of drug absorption.

  • Metabolism: While metabolic degradation is the primary elimination process for this compound, extensive first-pass metabolism in the gut wall or liver could reduce the amount of active drug reaching systemic circulation.[4] this compound is a dihydrofolate reductase inhibitor, and its metabolism may be similar to trimethoprim, which involves O-demethylation and subsequent conjugation.[5]

Q2: How can we improve the solubility and dissolution rate of our this compound formulation?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:[1][6]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6][7] Techniques like micronization or nanocrystallization can be effective.[2][7] Nanosuspensions, which consist of the drug suspended in a liquid medium without any matrix material, can significantly improve solubility and dissolution.[1]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[1] This can create a solid solution or a eutectic mixture, enhancing drug dissolution. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[1]

  • Co-solvency: The addition of a water-miscible solvent in which the drug is highly soluble can increase its concentration in the formulation.[7] This is a straightforward method to produce and evaluate.

  • pH Adjustment: Modifying the pH of the drug's microenvironment can increase the solubility of ionizable drugs.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1]

Q3: What are some advanced formulation approaches to enhance this compound bioavailability?

A3: For more challenging cases, advanced drug delivery systems can be explored:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[2][3] This approach can improve drug solubilization and absorption.[2]

  • Lipid-Based Formulations: Encapsulating the drug in lipid excipients can enhance solubilization and absorption, leading to improved bioavailability.[3]

  • Nanosuspensions: Formulating this compound as a nanosuspension can significantly increase its surface area and dissolution velocity.[6]

Q4: We are planning a pharmacokinetic study for a new this compound formulation in rats. What are the key parameters to measure?

A4: A well-designed pharmacokinetic study is essential to evaluate the performance of your formulation. Key parameters to measure in plasma samples include:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Comparing these parameters between your new formulation and a control (e.g., an aqueous solution or a simple suspension) will allow you to quantify the improvement in bioavailability.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from literature, which can serve as a baseline for your experimental work.

Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers

Dose (mg)Cmax (mg/L)AUC (mg.h/L)
1501.573
4003.3156
6006.2290

Data from a study in healthy human volunteers.[4]

Table 2: Pharmacokinetic Parameters of this compound in Serum and Skin Blister Fluid

ParameterSerumSkin Blister Fluid
Peak Concentration (mg/L) 3.2 ± 1.01.0 ± 0.2
Terminal Half-life (h) 25.9 ± 2.242.2 ± 6.5
AUC (% of Serum) 10073

Following a 400 mg oral dose in human volunteers.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol describes a general method for preparing a nanosuspension, which can be adapted for this compound to enhance its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., Hydroxypropyl-β-cyclodextrin or Trehalose in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the milling chamber of the high-energy media mill.

  • Transfer the pre-suspension into the milling chamber.

  • Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size (typically < 200 nm).

  • Monitor the particle size distribution periodically using a particle size analyzer.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used for in-vitro dissolution studies or lyophilized for solid dosage form development.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a new this compound formulation.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.

Procedure:

  • Fast the rats overnight (with free access to water) before drug administration.

  • Divide the rats into groups (e.g., control formulation, test formulation).

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC with fluorescence detection).[4]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome start Poorly Soluble This compound Powder formulation Select Formulation Strategy (e.g., Nanosuspension, SEDDS) start->formulation preparation Prepare Formulation formulation->preparation dissolution Dissolution Testing preparation->dissolution particle_size Particle Size Analysis preparation->particle_size animal_study Pharmacokinetic Study in Animal Model dissolution->animal_study data_analysis Data Analysis & Bioavailability Calculation animal_study->data_analysis improved_bioavailability Improved Bioavailability data_analysis->improved_bioavailability troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low/Variable Bioavailability Observed solubility Poor Solubility/ Dissolution start->solubility formulation Inadequate Formulation start->formulation metabolism First-Pass Metabolism start->metabolism ps_reduction Particle Size Reduction solubility->ps_reduction solid_dispersion Solid Dispersion solubility->solid_dispersion sedds SEDDS formulation->sedds excipient_opt Excipient Optimization formulation->excipient_opt metabolism_inhibitor Co-administration with Metabolism Inhibitor (Investigational) metabolism->metabolism_inhibitor

References

Technical Support Center: Mitigating Off-Target Effects of Brodimoprim in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Brodimoprim in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibiotic belonging to the diaminopyrimidine class that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis.[1] By inhibiting DHFR, this compound depletes the cellular supply of THF, thereby impeding bacterial growth and replication.[1][2]

Q2: Is this compound selective for bacterial DHFR?

A2: Yes, this compound is designed to be highly selective for bacterial DHFR over the human (mammalian) form of the enzyme.[1] This selectivity is attributed to a much higher binding affinity for the bacterial enzyme, which minimizes its direct toxic effects on human cells.[1]

Q3: What are potential off-target effects of this compound in mammalian cell-based assays?

A3: While this compound is selective for bacterial DHFR, at higher concentrations used in cell-based assays, the potential for off-target effects in mammalian cells should be considered. Direct off-target profiling of this compound in mammalian cells is not extensively documented in publicly available literature. However, based on its structural similarity to trimethoprim and its chemical class (diaminopyrimidine), potential off-target effects could include:

  • Inhibition of mammalian DHFR: Although weaker, inhibition of the host cell's DHFR can occur at high concentrations, leading to disruptions in nucleotide synthesis and cell proliferation.

  • Interaction with other enzymes: Diaminopyrimidine-based compounds have been known to interact with other proteins, such as kinases, due to structural similarities in binding pockets.

  • Alterations in cellular metabolism: As a structural analogue of a natural substrate, this compound might interfere with other metabolic pathways. Studies on trimethoprim have shown it can cause pH-related off-target effects on amino acid metabolism and induce cellular stress responses.[4]

Q4: What are the initial signs of potential off-target effects in my experiments?

A4: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other DHFR inhibitors: A structurally different DHFR inhibitor produces a different phenotype or no effect at all.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when DHFR expression is knocked down or knocked out using techniques like siRNA or CRISPR.

  • Effects at concentrations significantly higher than the expected IC50 for the target: If the observed cellular effect only occurs at concentrations far exceeding what is necessary for DHFR inhibition, off-target binding is likely.

  • Unexpected cellular toxicity: The compound induces cell death or stress responses that are not consistent with the known consequences of DHFR inhibition.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent phenotypic results after this compound treatment.

Possible Cause: The observed phenotype may be due to an off-target effect rather than the inhibition of DHFR.

Troubleshooting Workflow:

A Start: Inconsistent Phenotype Observed B Step 1: Perform Dose-Response Curve A->B C Step 2: Use Structurally Unrelated DHFR Inhibitor (e.g., Methotrexate) B->C Correlates with DHFR IC50? G Conclusion: Off-Target Effect Likely B->G No D Step 3: Perform Genetic Validation (siRNA/CRISPR) C->D Phenotype Consistent? C->G No E Step 4: Confirm Target Engagement (CETSA) D->E Phenotype Replicated? D->G No F Conclusion: On-Target Effect Likely E->F Target Engagement Confirmed? E->G No

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Recommended Actions:

  • Dose-Response Analysis: Determine the potency of this compound for the observed phenotype and compare it to its known potency for DHFR inhibition. A significant discrepancy suggests an off-target effect.

  • Orthogonal Validation: Use a structurally different DHFR inhibitor (e.g., methotrexate). If the same phenotype is observed, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout the DHFR gene. If the phenotype is lost, it confirms that the effect is mediated through DHFR.

  • Target Engagement Assay: Directly confirm that this compound binds to DHFR in your cells at the effective concentrations using a Cellular Thermal Shift Assay (CETSA).

Issue 2: High cellular toxicity observed at concentrations intended for DHFR inhibition.

Possible Cause: The toxicity may be a result of off-target interactions or a consequence of inhibiting the mammalian DHFR to a greater extent than anticipated.

Troubleshooting Workflow:

A Start: High Cellular Toxicity B Step 1: Titrate this compound to Lowest Effective Concentration A->B C Step 2: Compare with Toxicity of other DHFR inhibitors B->C Toxicity still high at low concentrations? F Conclusion: Toxicity is Likely On-Target B->F No D Step 3: Use a Structurally Similar Inactive Analog C->D Toxicity unique to this compound? G Conclusion: Toxicity is Likely Off-Target C->G Yes E Step 4: Assess General Cell Health Markers D->E Inactive analog non-toxic? D->G No E->F Toxicity correlates with DHFR inhibition markers? E->G No

Caption: Troubleshooting workflow for high cellular toxicity.

Recommended Actions:

  • Optimize Concentration: Use the lowest possible concentration of this compound that still achieves the desired level of DHFR inhibition.

  • Comparative Toxicity: Compare the toxicity profile of this compound with other DHFR inhibitors. If this compound is significantly more toxic, it may have unique off-target effects.

  • Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control. If the inactive analog does not cause toxicity, the observed effect is likely due to the specific interactions of this compound.

  • Rescue Experiment: Attempt to rescue the toxic phenotype by supplementing the cell culture medium with downstream products of the folate pathway, such as thymidine and purines. If the toxicity is mitigated, it is likely an on-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to DHFR in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is measured to confirm target engagement.

Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).[5]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Quantify the protein concentration in the supernatant.

    • Analyze the amount of soluble DHFR in each sample by Western blot using a specific anti-DHFR antibody.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble DHFR against temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: siRNA-Mediated Knockdown for Target Validation

Objective: To determine if the observed phenotype of this compound is dependent on the presence of DHFR.

Methodology:

  • siRNA Transfection:

    • Seed cells in antibiotic-free medium.

    • Transfect cells with siRNA targeting DHFR or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. It is recommended to test two or three different siRNA sequences for the target gene.[6]

  • Incubation and Knockdown Confirmation:

    • Incubate the cells for 48-72 hours to allow for DHFR knockdown.

    • Confirm the knockdown efficiency by measuring DHFR protein levels via Western blot or mRNA levels via qRT-PCR.

  • This compound Treatment:

    • Treat the DHFR-knockdown cells and control cells with this compound at the desired concentration.

  • Phenotypic Analysis:

    • Assess the cellular phenotype of interest in both the knockdown and control cells.

  • Data Analysis:

    • Compare the effect of this compound in DHFR-knockdown cells to the control cells. If the phenotype is significantly reduced or absent in the knockdown cells, it validates that the effect is on-target.

Data Presentation

Table 1: Example Data for CETSA

Temperature (°C)% Soluble DHFR (Vehicle)% Soluble DHFR (this compound)
40100100
459598
508092
555085
602060
65530
70<110

Table 2: Example Data for siRNA Knockdown Validation

ConditionPhenotypic Readout (Arbitrary Units)
Control siRNA + Vehicle10
Control siRNA + this compound85
DHFR siRNA + Vehicle12
DHFR siRNA + this compound15

Signaling Pathway

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines, Thymidine THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids DHFR->THF This compound This compound This compound->DHFR Inhibits DNA_RNA_Protein DNA, RNA, Protein Synthesis Nucleotides->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein

Caption: The Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound.

References

Technical Support Center: Brodimoprim Preclinical Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Brodimoprim in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic antibiotic and a structural derivative of trimethoprim.[1] Its primary mechanism of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of DNA, RNA, and proteins in bacteria, ultimately leading to cell death.[2][3] The affinity of this compound for bacterial DHFR is significantly higher than for the human equivalent, which accounts for its selective toxicity.[2]

Q2: What is the spectrum of activity of this compound?

A2: this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It is particularly effective against pathogens responsible for respiratory and urinary tract infections.[3]

Q3: What are the primary clinical indications for this compound?

A3: Clinically, this compound has been used for the treatment of upper and lower respiratory tract infections, bacterial gastroenteritis, and typhoid fever.[3][5]

Troubleshooting Guide

Issue: Poor or inconsistent oral bioavailability in animal studies.

  • Possible Cause 1: Inadequate formulation.

    • Troubleshooting Step: this compound has low aqueous solubility. For oral administration in preclinical models, it is often necessary to prepare a suspension. While specific vehicles used in published preclinical studies are not detailed in the available literature, a common approach for poorly soluble compounds is to use a vehicle such as 1% methylcellulose with 0.4% Tween 80. It is crucial to ensure the suspension is homogenous and the particle size is minimized to improve absorption.

  • Possible Cause 2: First-pass metabolism.

    • Troubleshooting Step: Significant first-pass metabolism can reduce the systemic exposure of an orally administered drug. While detailed preclinical pharmacokinetic data for this compound is limited, consider co-administering with an inhibitor of relevant metabolic enzymes if known, or consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for systemic exposure.

Issue: Unexpected toxicity observed in a specific animal model.

  • Possible Cause: Species-specific sensitivity.

    • Troubleshooting Step: Preclinical toxicology studies have shown that dogs are particularly sensitive to this compound, with poor tolerance at doses of 20 mg/kg/day.[2] In contrast, rats and baboons tolerated higher doses (up to 50 mg/kg/day and 150 mg/kg/day, respectively).[2] If unexpected toxicity is observed, it is critical to review the literature for known species-specific sensitivities and consider using an alternative animal model if appropriate. The target organs for toxicity include the central nervous system, liver, red blood cells, and thyroid gland.[2]

Issue: Reproductive toxicity observed in breeding studies.

  • Possible Cause: Known reproductive toxicant at high doses.

    • Troubleshooting Step: Reproductive toxicity studies in rats have shown that this compound at a dose of 100 mg/kg/day can lead to adverse effects on fetal/litter weight, survival of offspring, and litter size, as well as an increased incidence of skeletal variations and malformations.[2] If reproductive studies are planned, it is advisable to use a lower dose range and carefully monitor for these specific adverse outcomes. Doses up to 100 mg/kg/day were not found to be teratogenic or embryotoxic in rabbits.[2]

Data Presentation

Table 1: Summary of Preclinical Toxicology Data for this compound

SpeciesRoute of AdministrationTolerated Dose LevelObservations and Target OrgansCitation
RatOralUp to 50 mg/kg/day (repeated dose)Generally well tolerated. At 100 mg/kg/day in reproductive studies, effects on fetal/litter weight, offspring survival, and litter size were observed.[2]
BaboonOralUp to 150 mg/kg/day (repeated dose)No toxic effects observed.[2]
DogOral< 20 mg/kg/day (repeated dose)Poorly tolerated at 20 mg/kg/day. Target organs include the central nervous system, liver, red blood cells, and thyroid gland.[2]
RabbitOralUp to 100 mg/kg/dayNot teratogenic or embryotoxic.[2]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)

DoseCmax (mg/L)AUC (mg.h/L)Elimination Half-life (h)Oral BioavailabilityCitation
150 mg1.57332-3580-90%[6][7]
400 mg3.315632-3580-90%[6][7]
600 mg6.229032-3580-90%[6][7]

Experimental Protocols

General Protocol for a Repeated Dose Oral Toxicity Study in Rats (Based on available data and general toxicology principles)

  • Objective: To assess the potential toxicity of this compound following daily oral administration for a specified duration.

  • Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.

  • Groups:

    • Group 1: Vehicle control (e.g., 1% methylcellulose in water).

    • Group 2: Low dose this compound.

    • Group 3: Mid dose this compound.

    • Group 4: High dose this compound (e.g., up to 50 mg/kg/day).

  • Administration:

    • Route: Oral gavage.

    • Frequency: Once daily.

    • Duration: While the exact duration of published studies is not specified, a 28-day study is a common duration for sub-chronic toxicity testing.

  • Observations:

    • Daily: Clinical signs of toxicity, mortality, and morbidity.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical chemistry, and gross pathology.

    • Histopathology: Examination of target organs identified in previous studies (CNS, liver, thyroid) and other standard tissues.

  • Data Analysis: Statistical analysis of quantitative data (body weight, hematology, clinical chemistry) to compare treated groups with the control group.

Visualizations

Brodimoprim_Mechanism_of_Action cluster_bacterium Bacterial Cell Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA_Proteins Essential for synthesis DHFR->Tetrahydrofolate Catalyzes This compound This compound This compound->DHFR Inhibits

Caption: Mechanism of action of this compound in a bacterial cell.

Preclinical_Toxicity_Workflow start Start: Compound (this compound) species Select Species (Rat, Baboon, Dog) start->species reproductive_tox Reproductive Toxicity (Rat, Rabbit) start->reproductive_tox dose_range Dose Range Finding (Acute Toxicity) repeated_dose Repeated Dose Toxicity (e.g., 28-day study) dose_range->repeated_dose admin Oral Administration repeated_dose->admin species->dose_range observe Clinical & Pathological Observations admin->observe report Final Report & Risk Assessment observe->report reproductive_tox->report

Caption: Generalized workflow for preclinical toxicity assessment of this compound.

References

Validation & Comparative

Brodimoprim vs. Trimethoprim: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative antibacterial profiles of brodimoprim and trimethoprim, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the antibacterial agents this compound and trimethoprim, both belonging to the diaminopyrimidine class of antibiotics. The document outlines their mechanism of action, presents a comparative analysis of their in vitro antibacterial activity, and details the experimental protocols for assessing their efficacy.

Mechanism of Action: Targeting Dihydrofolate Reductase

Both this compound and trimethoprim exert their antibacterial effects by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1] This inhibition disrupts the production of tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidine, and ultimately, bacterial DNA, RNA, and proteins.[1] this compound is a structural analog of trimethoprim, and both are designed to have a much higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for their selective toxicity.

DHFR_Inhibition_Pathway Dihydrofolic Acid (DHF) Dihydrofolic Acid (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) Dihydrofolic Acid (DHF)->DHFR Tetrahydrofolic Acid (THF) Tetrahydrofolic Acid (THF) Biosynthesis Purine, Thymidine, Amino Acid Biosynthesis Tetrahydrofolic Acid (THF)->Biosynthesis DHFR->Tetrahydrofolic Acid (THF) This compound This compound Inhibition This compound->Inhibition Trimethoprim Trimethoprim Trimethoprim->Inhibition Inhibition->DHFR Bacterial Growth Bacterial Growth Biosynthesis->Bacterial Growth

Figure 1. Mechanism of action of this compound and Trimethoprim.

Comparative Antibacterial Activity

While both drugs share a common mechanism, studies have revealed nuances in their antibacterial spectrum and potency. This compound is often described as having a broader spectrum of activity and enhanced potency compared to trimethoprim.[1]

A comparative study on their antibacterial spectrum revealed that trimethoprim was slightly more active against a range of Enterobacteriaceae.[2] In contrast, this compound demonstrated 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes.[2] Notably, the MIC90 values for this compound against Clostridium and Fusobacterium species were lower than those of trimethoprim.[2]

Another study involving 237 bacterial strains, predominantly isolated from respiratory tract infections, found no significant difference in the in vitro activities of this compound and trimethoprim.[3] This research concluded that this compound's in vitro antibacterial and bactericidal activities were at least equal to those of reference drugs against most respiratory pathogens.[3]

Bacterial Group/SpeciesComparative ActivityReference
EnterobacteriaceaeTrimethoprim slightly more active[2]
Neisseria spp.This compound 2-4 fold more active[2]
Nocardia spp.This compound 2-4 fold more active[2]
Vibrio choleraeThis compound 2-4 fold more active[2]
Bacteroides spp.This compound 2-4 fold more active[2]
Other AnaerobesThis compound 2-4 fold more active[2]
Clostridium spp.This compound has lower MIC90[2]
Fusobacterium spp.This compound has lower MIC90[2]
Respiratory Pathogens (237 strains)No significant difference in in vitro activity[3]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound and trimethoprim is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

General Broth Microdilution Protocol

The following is a generalized workflow for determining the MIC of this compound and trimethoprim.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Stock Prepare stock solutions of This compound and Trimethoprim Dilution Perform serial two-fold dilutions of antibiotics in a 96-well microtiter plate Stock->Dilution Media Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) Media->Dilution Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the standardized bacterial suspension Inoculum->Inoculation Dilution->Inoculation Controls Include positive (no antibiotic) and negative (no bacteria) growth controls Inoculation->Controls Incubate Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubate Reading Visually inspect for bacterial growth (turbidity) or use a plate reader Incubate->Reading MIC Determine MIC: the lowest concentration that completely inhibits visible growth Reading->MIC

Figure 2. General workflow for MIC determination by broth microdilution.
Detailed Methodology

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and trimethoprim are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Preparation of Inoculum: Bacterial isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • A 96-well microtiter plate is used.

    • Serial two-fold dilutions of each antimicrobial agent are prepared directly in the plate using CAMHB.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Positive (wells with bacteria and no antibiotic) and negative (wells with media only) controls are included on each plate.

  • Incubation: The inoculated plates are incubated at 35-37°C in ambient air for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion

This compound and trimethoprim are effective inhibitors of bacterial dihydrofolate reductase. While they share a common mechanism of action, available data suggests that this compound may offer a broader spectrum of activity, particularly against certain anaerobic bacteria. Trimethoprim, however, appears to be slightly more potent against Enterobacteriaceae. The choice between these two agents for research or development purposes should be guided by the specific target pathogens and the desired antibacterial profile. Further head-to-head studies with comprehensive MIC data across a wide range of clinical isolates are warranted to provide a more definitive comparative assessment.

References

Brodimoprim: A Potent and Selective Inhibitor of Bacterial Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Brodimoprim, a synthetic diaminopyrimidine antibacterial agent, demonstrates a superior selective inhibition of bacterial dihydrofolate reductase (DHFR) compared to its structural analog, Trimethoprim. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.

Superior Inhibitory Activity Against Bacterial DHFR

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. This pathway is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By binding to the active site of bacterial DHFR with high affinity, this compound effectively blocks the synthesis of these essential molecules, leading to bacterial growth inhibition and cell death.

Experimental data consistently demonstrates that this compound is a more potent inhibitor of bacterial DHFR than Trimethoprim. Studies have shown that this compound exhibits a two- to three-fold greater effectiveness against a wide range of bacterial DHFR enzymes. This enhanced activity extends to some Trimethoprim-resistant bacterial strains, suggesting that this compound may be a valuable alternative in cases of resistance.

The key advantage of this compound, similar to Trimethoprim, lies in its selectivity. It shows a significantly higher affinity for bacterial DHFR compared to the corresponding mammalian enzyme. This selectivity is crucial for its therapeutic efficacy, as it minimizes off-target effects and potential toxicity in the host. While this compound does exhibit a slightly higher affinity for rat liver DHFR than Trimethoprim, the overall selectivity for bacterial over mammalian DHFR remains comparable for both compounds.

Quantitative Comparison of DHFR Inhibition

The following table summarizes the inhibitory activity of this compound and Trimethoprim against DHFR from various bacterial and vertebrate sources, presented as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).

Enzyme SourceInhibitorIC50 (nM)Ki (nM)
Escherichia coliThis compound1.50.3
Trimethoprim3.00.6
Staphylococcus aureusThis compound2.5-
Trimethoprim5.0-
Lactobacillus caseiThis compound7025
Trimethoprim20050
Rat LiverThis compound33,0007,500
Trimethoprim180,00090,000

Data sourced from "Properties of this compound as an Inhibitor of Dihydrofolate Reductases" by Then, R. et al. (1984).

Visualizing the Mechanism and Experimental Workflow

To better understand the role of this compound, the following diagrams illustrate the folate synthesis pathway and a typical experimental workflow for assessing DHFR inhibition.

Folate_Synthesis_Pathway cluster_bacteria Bacterial Cell GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase GTP->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate DHPS_inhibitors Sulfonamides DHPS_inhibitors->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors DHFR->Tetrahydrofolate DHFR_inhibitors This compound Trimethoprim DHFR_inhibitors->DHFR Macromolecules DNA, RNA, Protein Precursors->Macromolecules

Folate synthesis pathway and points of inhibition.

DHFR_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Prepare Reagents: - DHFR Enzyme - Dihydrofolate (Substrate) - NADPH (Cofactor) - Inhibitors (this compound, Trimethoprim) - Assay Buffer start->reagent_prep plate_setup Set up 96-well plate with: - Control (no inhibitor) - Test wells with varying  inhibitor concentrations reagent_prep->plate_setup incubation Add enzyme, substrate, and NADPH to wells plate_setup->incubation measurement Measure absorbance at 340 nm over time (kinetic assay) incubation->measurement analysis Calculate rate of NADPH oxidation and determine % inhibition measurement->analysis ic50 Plot % inhibition vs. inhibitor concentration to determine IC50 analysis->ic50 end End ic50->end

Workflow for DHFR inhibition assay.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method for determining the inhibitory activity of compounds against DHFR.

1. Materials and Reagents:

  • Purified DHFR enzyme (e.g., from E. coli)

  • Dihydrofolate (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • This compound and Trimethoprim stock solutions

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in assay buffer. The final concentration should be determined empirically to yield a linear rate of NADPH oxidation for at least 10 minutes.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of this compound and Trimethoprim in assay buffer to cover a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or buffer for control wells)

      • DHFR enzyme solution

    • Mix gently and pre-incubate for 5 minutes at room temperature.

  • Initiation of Reaction:

    • To each well, add the DHF substrate and NADPH cofactor to initiate the reaction. The final reaction volume is typically 200 µL.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 340 nm and 25°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Disclaimer: This guide is intended for informational purposes for a research audience. The experimental protocol provided is a general guideline and may require optimization for specific experimental conditions.

References

A Comparative Analysis of Brodimoprim and Other Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brodimoprim with other prominent dihydrofolate reductase (DHFR) inhibitors. The information presented is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of these compounds.

Introduction to DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the metabolic pathway of folate.[1] It facilitates the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] The inhibition of DHFR disrupts the production of these essential molecules, thereby impeding DNA synthesis and cell proliferation.[1] This mechanism has made DHFR a significant target for the development of various therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.

DHFR inhibitors can be broadly categorized into two main classes:

  • Classical Antifolates: These are structural analogs of folic acid, such as Methotrexate. They typically exhibit high affinity for both prokaryotic and eukaryotic DHFR.

  • Non-classical Antifolates: This diverse group includes compounds like Trimethoprim, Pyrimethamine, and this compound. They are not structurally similar to folic acid and often display selective inhibition of microbial DHFR over its mammalian counterpart.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors function by competitively binding to the active site of the DHFR enzyme, thereby preventing the binding of the natural substrate, dihydrofolate (DHF).[1] This competitive inhibition blocks the synthesis of tetrahydrofolate (THF), leading to a depletion of the one-carbon donors necessary for the synthesis of thymidylate and purine nucleotides. The ultimate consequence is the cessation of DNA replication and cell division. The selective toxicity of antibacterial DHFR inhibitors like this compound and Trimethoprim stems from their significantly higher affinity for bacterial DHFR compared to human DHFR.[1]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) DNA_synthesis Thymidylate & Purine Synthesis -> DNA Replication THF->DNA_synthesis DHFR_enzyme->THF Product NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme Cofactor Inhibitors DHFR Inhibitors (e.g., this compound) Inhibitors->DHFR_enzyme Competitive Inhibition Cell_death Inhibition of Bacterial Growth & Cell Death Inhibitors->Cell_death Leads to

Figure 1. Signaling pathway of DHFR inhibition.

This compound: A Diaminopyrimidine Antibiotic

This compound is a synthetic, orally active antibacterial agent belonging to the diaminopyrimidine class of DHFR inhibitors.[1] Structurally, it is an analog of trimethoprim, with a bromine atom replacing a methoxy group on the benzyl ring.[2] Like trimethoprim, this compound is a selective inhibitor of bacterial dihydrofolate reductase.[2] It is primarily used in the treatment of bacterial infections, particularly those affecting the respiratory tract.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selected DHFR inhibitors. Direct enzymatic inhibition data (IC50/Ki) for this compound against purified bacterial DHFR is not widely available in the public domain. However, literature suggests that this compound's inhibitory activity is often two- to threefold more effective than that of Trimethoprim against a variety of bacterial DHFRs.[3] The comparison below is therefore based on Minimum Inhibitory Concentration (MIC) values, which reflect the whole-cell antibacterial activity.

Table 1: Comparative Antibacterial Activity (MIC µg/mL) of this compound and Trimethoprim

Bacterial SpeciesThis compound (MIC90)Trimethoprim (MIC90)Reference(s)
EnterobacteriaceaeSlightly less activeSlightly more active[4]
Neisseria spp.2-4 fold more active-[4]
Nocardia spp.2-4 fold more active-[4]
Vibrio cholerae2-4 fold more active-[4]
Bacteroides spp.2-4 fold more active-[4]
Clostridium spp.LowerHigher[4]
Fusobacterium spp.LowerHigher[4]
Haemophilus influenzaeLow MICsLow MICs[2]
Legionella pneumophilaLow MICsLow MICs[2]
Staphylococcus aureus (methicillin-susceptible)Low MICsLow MICs[2]
Streptococcus pneumoniae (penicillin-susceptible)Low MICsLow MICs[2]

Table 2: Enzymatic Inhibition Data for Various DHFR Inhibitors

InhibitorTarget OrganismDHFR IsoformIC50 (nM)Ki (nM)Reference(s)
This compound Various BacteriaBacterial2-3x more effective than TMP (qualitative)2-3x more effective than TMP (qualitative)[3]
Trimethoprim Escherichia coliWild-type-4-5[5]
Staphylococcus aureusWild-type (DfrB)-~2.7[5]
Homo sapiensHuman30,0002,600[5]
Methotrexate Escherichia coliWild-type~1,000-[5]
Homo sapiensHuman~10.003-0.1[5]
Pyrimethamine Toxoplasma gondiiTgDHFR139-[5]
Homo sapiensHuman760470[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of comparative data.

DHFR Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified DHFR. The activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

  • Purified recombinant DHFR enzyme (e.g., from E. coli)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM TES buffer, pH 7.0)

  • Test inhibitor compound (e.g., this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the diluted inhibitor to the respective wells.

  • Initiate the reaction by adding a solution of DHF and NADPH.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).

  • The rate of decrease in absorbance is proportional to the DHFR activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test antimicrobial agent (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator (35-37°C)

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental_Workflow cluster_0 DHFR Enzyme Inhibition Assay cluster_1 Antimicrobial Susceptibility Testing (MIC) A1 Prepare Reagents (Enzyme, Substrate, Inhibitor) A2 Reaction Incubation in 96-well plate A1->A2 A3 Kinetic Absorbance Reading (340 nm) A2->A3 A4 Data Analysis (IC50/Ki Determination) A3->A4 C Comparative Analysis A4->C B1 Prepare Serial Dilutions of Antimicrobial B2 Inoculate with Standardized Bacteria B1->B2 B3 Incubate (16-20 hours) B2->B3 B4 Visual Assessment of Growth (MIC) B3->B4 B4->C

Figure 2. Experimental workflow for DHFR inhibitor evaluation.

Conclusion

This compound is a potent and selective inhibitor of bacterial DHFR, demonstrating comparable or, in some cases, superior in vitro activity to its analog, trimethoprim. Its distinct pharmacokinetic profile, including a longer half-life, offers potential advantages. While direct enzymatic inhibition data for this compound is not as readily available as for other DHFR inhibitors, the existing MIC data supports its efficacy against a broad spectrum of bacterial pathogens. Further research providing detailed kinetic data on this compound's interaction with various bacterial DHFR enzymes would be beneficial for a more complete comparative analysis and for guiding the development of next-generation DHFR inhibitors.

References

Navigating the Landscape of Resistance: A Comparative Guide to Brodimoprim Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of cross-resistance patterns between brodimoprim, a dihydrofolate reductase (DHFR) inhibitor, and other key antibiotic classes. The information is supported by summaries of experimental data and methodologies to aid in research and development efforts.

This compound: Mechanism of Action and Resistance

This compound, a structural analogue of trimethoprim, exerts its antibacterial effect by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids.[2][3] By blocking this pathway, this compound effectively halts bacterial growth and replication.

The primary mechanism of resistance to this compound, similar to trimethoprim, is the acquisition of plasmid-encoded genes that produce altered DHFR enzymes with reduced affinity for the antibiotic.[1] This shared mechanism is the principal driver of cross-resistance between these two compounds.

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Mechanism of Inhibition & Resistance DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Precursors THF->NucleicAcids DHFR->THF Catalyzes reduction This compound This compound This compound->DHFR Inhibits ResistantDHFR Resistant DHFR (Plasmid-mediated) This compound->ResistantDHFR Reduced Inhibition ResistantDHFR->THF Continues THF production cluster_0 Experimental Workflow: MIC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read and Record MIC Values incubate->read_mic end End read_mic->end

References

A Comparative In Vivo Efficacy Analysis of Brodimoprim and Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of two prominent antibacterial agents: Brodimoprim, a dihydrofolate reductase inhibitor, and Amoxicillin, a β-lactam antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and performance in preclinical and clinical settings. While direct head-to-head preclinical in vivo studies with detailed bacteriological endpoints are limited, this guide synthesizes available data from various sources to present an objective comparison.

Mechanism of Action

The fundamental difference in the antibacterial activity of this compound and Amoxicillin lies in their distinct molecular targets within bacterial cells.

This compound: As a diaminopyrimidine antibiotic, this compound selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid.[1] This coenzyme is essential for the production of purines and ultimately DNA, leading to a bacteriostatic effect that halts bacterial growth and replication.[1]

Amoxicillin: Amoxicillin is a broad-spectrum, semi-synthetic aminopenicillin that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to cell lysis and death.[2]

Diagram of Signaling Pathways

Antibacterial Mechanisms cluster_this compound This compound Pathway cluster_amoxicillin Amoxicillin Pathway BDP This compound DHFR Dihydrofolate Reductase (DHFR) BDP->DHFR inhibits THF Tetrahydrofolate Synthesis DHFR->THF catalyzes DNA_Syn DNA Synthesis THF->DNA_Syn is essential for AMX Amoxicillin PBP Penicillin-Binding Proteins (PBPs) AMX->PBP inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan cross-links CellWall Bacterial Cell Wall Peptidoglycan->CellWall forms Thigh_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Infection Immunosuppression->Infection Bacterial Culture Prepare Bacterial Inoculum Bacterial Culture->Infection Treatment Administer this compound or Amoxicillin Infection->Treatment Monitoring Observe for 24h Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Tissue Harvest Excise Thigh Muscle Euthanasia->Tissue Harvest CFU Count Homogenize and Plate for CFU Enumeration Tissue Harvest->CFU Count Sepsis_Model_Workflow cluster_setup Setup cluster_intervention Intervention & Observation cluster_secondary Secondary Endpoints (Optional) Bacterial Prep Prepare Bacterial Inoculum Infection Intraperitoneal Infection Bacterial Prep->Infection Treatment Administer Antibiotic or Vehicle Infection->Treatment Survival Monitoring Monitor Survival (e.g., 7-14 days) Treatment->Survival Monitoring Interim Analysis Euthanize Subgroups at Specific Timepoints Treatment->Interim Analysis Bacterial Load Determine Bacterial Load in Blood/Organs Interim Analysis->Bacterial Load

References

Validating the Therapeutic Window of Brodimoprim in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic window of Brodimoprim, a dihydrofolate reductase (DHFR) inhibitor, against other established antibiotics. By examining available efficacy and toxicity data, this document aims to offer a framework for researchers engaged in the preclinical assessment of novel antibacterial agents. The data presented is compiled from various preclinical studies, and direct comparisons should be interpreted with caution due to variations in experimental design.

Introduction to this compound

This compound is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential components for bacterial DNA, RNA, and protein synthesis.

Comparative Analysis of Therapeutic Window

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the ratio of the toxic dose to the therapeutic dose. In preclinical studies, this is often represented by the therapeutic index (TI), calculated as the ratio of the 50% lethal dose (LD50) or maximum tolerated dose (MTD) to the 50% effective dose (ED50).

Table 1: Preclinical Efficacy and Toxicity Data of this compound and Comparators
Antibiotic Animal Model Efficacy (ED50) Toxicity (LD50 / MTD) Therapeutic Index (Approx.) Source(s)
This compound RatData not availableMTD: >50 mg/kg (oral)Not calculable[2]
Trimethoprim/Sulfamethoxazole MouseData not availableLD50: 5513 mg/kg (oral)Not calculable[3][4]
Ciprofloxacin Mouse (various bacterial infections)<2.0 mg/kg (Gram-negative)0.7 - 7.0 mg/kg (Staphylococcal)Data from same study not availableNot calculable[5][6]
Levofloxacin Mouse (P. aeruginosa infection)2.09 - 13.80 mg/kg (oral)Data from same study not availableNot calculable[7][8]

Note: The therapeutic indices are marked as "Not calculable" because the efficacy and toxicity data were not obtained from the same preclinical studies, which is essential for a direct and accurate calculation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for key experiments used to determine the therapeutic window of antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vivo Efficacy Testing (ED50 Determination) in a Murine Infection Model

This protocol outlines the determination of the effective dose 50 (ED50), the dose of a drug that is therapeutically effective in 50% of the population.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).

  • Treatment: Graded doses of the test antibiotic are administered orally or intravenously at specified time points post-infection. A control group receives a placebo.

  • Observation: The survival of the animals is monitored over a period of 7-10 days.

  • ED50 Calculation: The ED50 is calculated using statistical methods (e.g., probit analysis) based on the survival data.

Acute Oral Toxicity Testing (LD50/MTD Determination)

This protocol is based on the OECD Guidelines for the Testing of Chemicals (e.g., TG 420, 423, or 425) to determine the acute oral toxicity.[9][10][11][12]

Protocol:

  • Animal Model: Typically, female rats are used.

  • Dosing: A single, high dose of the test substance is administered orally to a small number of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Clinical signs, body weight changes, and any pathological findings are recorded.

  • Dose Adjustment: Based on the outcome of the initial dose, subsequent animals are dosed at lower or higher fixed dose levels.

  • LD50/MTD Estimation: The LD50 (the dose causing mortality in 50% of animals) or the MTD (the highest dose that does not cause unacceptable toxicity) is determined based on the observed outcomes.[13]

Visualizing Experimental Workflows and Pathways

Signaling Pathway of Dihydrofolate Reductase (DHFR) Inhibition

DHFR_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolic_Acid->Nucleotide_Synthesis This compound This compound This compound->DHFR Inhibits

Caption: Mechanism of this compound action via DHFR inhibition.

Experimental Workflow for Therapeutic Index Determination

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50/MTD) Infection_Model Establish Animal Infection Model Dose_Response Administer Graded Doses of Antibiotic Infection_Model->Dose_Response Monitor_Survival Monitor Animal Survival Dose_Response->Monitor_Survival Calculate_ED50 Calculate ED50 Monitor_Survival->Calculate_ED50 Calculate_TI Calculate Therapeutic Index (LD50/ED50 or MTD/ED50) Calculate_ED50->Calculate_TI Acute_Toxicity_Study Conduct Acute Oral Toxicity Study (OECD Guidelines) Administer_Doses Administer Single High Doses Acute_Toxicity_Study->Administer_Doses Observe_Toxicity Observe for Toxicity and Mortality Administer_Doses->Observe_Toxicity Determine_LD50_MTD Determine LD50 or MTD Observe_Toxicity->Determine_LD50_MTD Determine_LD50_MTD->Calculate_TI

Caption: Workflow for determining the therapeutic index.

Conclusion

This guide provides a comparative overview of the preclinical therapeutic window of this compound and selected alternative antibiotics. The available data suggests that this compound has a favorable safety profile in preclinical models.[2] However, a definitive comparison of the therapeutic index is challenging due to the lack of standardized studies that concurrently evaluate both efficacy and toxicity for all compounds. Future preclinical research should aim to conduct head-to-head comparative studies using standardized in vivo infection models to provide a more direct and robust assessment of the therapeutic window of this compound relative to other antibiotics. Such studies are essential for making informed decisions in the drug development process.

References

A Head-to-Head In Vitro Comparison of Brodimoprim and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Brodimoprim and Ciprofloxacin

This compound is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1] It is recognized for its activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its primary application is in the treatment of respiratory tract infections.[1]

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[3] It is widely used to treat a variety of bacterial infections, including those of the urinary tract and respiratory system.[4][5] Its potent bactericidal activity extends to a wide array of Gram-positive and Gram-negative pathogens.[4][6]

Mechanisms of Action

The antibacterial effects of this compound and Ciprofloxacin are achieved through distinct molecular mechanisms, targeting different essential bacterial processes.

This compound functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidine, and ultimately, bacterial DNA and proteins.

Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated chromosomal DNA, respectively. This disruption of DNA replication and repair processes leads to bacterial cell death.[6]

Antibiotic_Mechanisms_of_Action cluster_this compound This compound cluster_Ciprofloxacin Ciprofloxacin B_Start Dihydrofolate B_Enzyme Dihydrofolate Reductase (DHFR) B_Start->B_Enzyme B_Product Tetrahydrofolate B_Enzyme->B_Product B_End Purine & Thymidine Synthesis B_Product->B_End This compound This compound This compound->B_Enzyme Inhibits C_Start Bacterial DNA C_Enzyme DNA Gyrase & Topoisomerase IV C_Start->C_Enzyme C_Process DNA Replication & Repair C_Enzyme->C_Process Ciprofloxacin Ciprofloxacin Ciprofloxacin->C_Enzyme Inhibits

Figure 1. Mechanisms of Action of this compound and Ciprofloxacin.

In Vitro Activity

While no single study directly compares the in vitro activity of this compound and Ciprofloxacin against the same panel of bacterial isolates, the following tables summarize their individual activities based on available literature. It is important to note that variations in experimental conditions between studies can influence MIC and MBC values.

Table 1: In Vitro Activity of this compound
Bacterial SpeciesNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)Reference
Haemophilus influenzae--Low[2]
Legionella pneumophila--Low[2]
Staphylococcus aureus (methicillin-susceptible)--Low[2]
Staphylococcus aureus (methicillin-resistant)--Low[2]
Streptococcus pneumoniae (penicillin-susceptible)--Low[2]
Streptococci--Low[2]
Enterococci--Low[2]

Note: Specific quantitative data for this compound is limited in the available search results. The term "Low" indicates that the original study reported low MICs without specifying the exact values.

Table 2: In Vitro Activity of Ciprofloxacin
Bacterial SpeciesNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)Reference
Escherichia coli--≤1[6]
Pseudomonas aeruginosa--≤1[6]
Staphylococcus aureus--≤1[6]
Haemophilus influenzae--0.008[3]
Branhamella catarrhalis--0.06[3]
Streptococcus pneumoniae--2[3]
Klebsiella aerogenes--0.06[3]
Legionella pneumophila--0.015[3]

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for comparing the potency of antibiotics. Standardized methods are employed to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common methods are:

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

  • Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined after the MIC has been established.

  • A small aliquot of the broth from the wells of the microtiter plate (from the broth microdilution test) that show no visible growth is subcultured onto an antibiotic-free agar plate.

  • The plates are incubated for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental_Workflow_for_Susceptibility_Testing cluster_MIC MIC Determination (Broth Microdilution) cluster_MBC MBC Determination A Prepare serial dilutions of antibiotic in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no growth D->E F Select wells from MIC test with no visible growth E->F Proceed to MBC G Subculture aliquots onto antibiotic-free agar plates F->G H Incubate plates at 35-37°C for 18-24 hours G->H I Count colony-forming units (CFUs) H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Figure 2. Workflow for In Vitro Antibacterial Susceptibility Testing.

Conclusion

Based on the available literature, both this compound and Ciprofloxacin exhibit significant in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This compound, a diaminopyrimidine, acts by inhibiting folic acid synthesis, while ciprofloxacin, a fluoroquinolone, targets DNA replication.

A direct, head-to-head comparative study evaluating the in vitro potency of this compound and Ciprofloxacin against the same panel of bacterial isolates is currently lacking in the scientific literature. Such a study would be invaluable for providing a definitive comparison of their antibacterial spectrum and potency under identical experimental conditions. The data presented in this guide, synthesized from independent studies, offers a preliminary comparison but should be interpreted with caution due to potential variations in methodologies across different research works. Future research should aim to directly compare these two antimicrobial agents to better inform their potential clinical applications and guide further drug development efforts.

References

The Synergistic Power of Brodimoprim and Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The combination of Brodimoprim, a potent dihydrofolate reductase (DHFR) inhibitor, with sulfonamides demonstrates a significant synergistic effect in combating a range of bacteria, particularly anaerobic species. This synergy stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. This guide provides a comparative analysis of this synergistic relationship, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Synergistic Action

The antibacterial synergy of this compound and sulfonamides is achieved by targeting two distinct enzymes in the bacterial folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. This compound, a diaminopyrimidine antibiotic, then inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, which is responsible for the reduction of dihydrofolate to tetrahydrofolate. This sequential inhibition leads to a bactericidal effect, as the bacteria are unable to produce essential nucleic acids and amino acids.

SynergyMechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits DHPS->Dihydropteroate DHFR->Tetrahydrofolate CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis BacterialCulture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension BacterialCulture->Inoculation DrugA Stock Solution (this compound) SerialDilutionA Serial Dilution of Drug A (Rows) DrugA->SerialDilutionA DrugB Stock Solution (Sulfonamide) SerialDilutionB Serial Dilution of Drug B (Columns) DrugB->SerialDilutionB SerialDilutionA->Inoculation SerialDilutionB->Inoculation Incubate Incubate under Appropriate Conditions Inoculation->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Results (Synergy, Additive, etc.) CalculateFIC->Interpret

Evaluating the post-antibiotic effect of Brodimoprim compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the persistent antibacterial action of Brodimoprim reveals a prolonged post-antibiotic effect (PAE) against a range of clinically relevant bacteria. This guide provides a comparative evaluation of this compound's PAE with other antimicrobial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a diaminopyrimidine antibiotic, demonstrates a significant post-antibiotic effect (PAE), a phenomenon where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). This persistent action is a key pharmacodynamic parameter that can influence dosing regimens and clinical efficacy.

Comparative Analysis of Post-Antibiotic Effect

Experimental data indicates that this compound exerts a notable PAE against both Gram-positive and Gram-negative bacteria. A study utilizing the Abbott AVANTAGE system found that the PAE of this compound ranged from 1.2 to 9.0 hours for Gram-positive cocci and 1.9 to 10.6 hours for Gram-negative bacilli.[1] This effect was observed after exposing the bacterial strains to this compound concentrations ranging from 0.25 to 4 times the MIC for a duration of 2 or 6 hours.[1]

For a comprehensive comparison, it is essential to consider the PAE of other antibiotic classes. While direct comparative studies using identical methodologies are limited, the following table summarizes the general PAE observed for various antibiotic classes against Gram-positive and Gram-negative bacteria.

Antibiotic ClassAgent(s)PAE against Gram-positive bacteria (hours)PAE against Gram-negative bacteria (hours)
Diaminopyrimidine This compound 1.2 - 9.0 [1]1.9 - 10.6 [1]
DiaminopyrimidineTrimethoprimGenerally shorter than this compound, though specific comparative data is limited.Generally shorter than this compound, though specific comparative data is limited.
FluoroquinolonesCiprofloxacin, Levofloxacin, etc.Moderate to longModerate to long
β-lactamsPenicillins, Cephalosporins, etc.Short to moderateGenerally short or absent
AminoglycosidesGentamicin, Tobramycin, etc.LongLong
MacrolidesErythromycin, Azithromycin, etc.Moderate to longNot applicable (generally not effective)

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's antibacterial activity and its subsequent post-antibiotic effect are attributed to its potent inhibition of bacterial dihydrofolate reductase (DHFR).[2] This enzyme is a crucial component of the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for bacterial DNA, RNA, and protein synthesis. By binding to and inhibiting DHFR, this compound effectively halts bacterial growth and replication. This compound is structurally similar to Trimethoprim but exhibits a broader spectrum of activity and enhanced potency.[2]

The following diagram illustrates the signaling pathway affected by this compound:

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Precursors Nucleotides, Amino Acids Tetrahydrofolate->Precursors Macromolecules DNA, RNA, Proteins Precursors->Macromolecules This compound This compound This compound->Inhibition Inhibition->DHFR Inhibition

Diagram 1: Mechanism of action of this compound.

Experimental Protocols for PAE Determination

The determination of the post-antibiotic effect is a critical experimental procedure in the evaluation of new antimicrobial agents. The following outlines a general workflow for determining the in vitro PAE, similar to the methodology used for this compound.

In Vitro PAE Determination Workflow

PAE Determination Workflow start Start: Bacterial Culture in Logarithmic Growth Phase exposure Expose bacteria to antibiotic (e.g., this compound at 0.25-4x MIC for 2-6 hours) start->exposure control Incubate control culture without antibiotic start->control removal Remove antibiotic by washing or dilution exposure->removal control->removal monitoring Monitor bacterial growth of both cultures (e.g., using Abbott AVANTAGE system) removal->monitoring calculation Calculate PAE: PAE = T - C (T = time for treated culture to grow 1 log10 CFU/mL) (C = time for control culture to grow 1 log10 CFU/mL) monitoring->calculation end End: Determine PAE duration calculation->end

Diagram 2: Experimental workflow for PAE determination.
Detailed Methodology for PAE Determination

1. Bacterial Strains and Culture Conditions:

  • Utilize clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

  • Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.

2. Antibiotic Exposure:

  • Prepare a stock solution of the test antibiotic (e.g., this compound) of known concentration.

  • Expose the bacterial culture to the antibiotic at various multiples of its predetermined MIC (e.g., 0.25x, 1x, 4x MIC).

  • A control culture without the antibiotic should be run in parallel.

  • The exposure period is typically 1 to 6 hours.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the culture. This can be achieved by:

    • Centrifugation and Washing: Pellet the bacteria by centrifugation, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed broth. Repeat this process multiple times.

    • Dilution: Dilute the culture significantly (e.g., 1:1000 or greater) in fresh, pre-warmed broth to reduce the antibiotic concentration to a sub-inhibitory level.

4. Monitoring of Bacterial Regrowth:

  • Monitor the growth of both the antibiotic-exposed and the control cultures over time. This can be done using several methods:

    • Viable Counts: At regular intervals, take aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU/mL).

    • Automated Systems: Systems like the Abbott AVANTAGE can continuously monitor bacterial growth by turbidimetry.

5. Calculation of the Post-Antibiotic Effect (PAE):

  • The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count (CFU/mL) of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count of the unexposed control culture to increase by 1 log10.

Conclusion

The prolonged post-antibiotic effect of this compound against both Gram-positive and Gram-negative bacteria is a significant pharmacodynamic advantage. This characteristic, coupled with its potent inhibition of a crucial bacterial enzyme, underscores its potential as an effective antimicrobial agent. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of this compound's PAE with other antibiotics, contributing to a more comprehensive understanding of its therapeutic profile.

References

Safety Operating Guide

Navigating the Disposal of Brodimoprim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The primary and most environmentally sound method for the disposal of pharmaceutical waste, including compounds like Brodimoprim, is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment and potential harm to ecosystems. Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of water and soil.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines a standard operating procedure for the safe disposal of this compound from a laboratory setting, based on general guidelines for pharmaceutical waste.

1. Segregation and Containerization:

  • Solid Waste: Place all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing paper, into a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Use a compatible, leak-proof container for solutions containing this compound. Do not pour this compound solutions down the drain.[1]

  • Sharps: Any sharps, such as needles or scalpels, contaminated with this compound should be placed in a designated sharps container.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

3. Storage:

  • Store the waste container in a secure, designated area away from general laboratory traffic and incompatible materials.[4] The storage area should be cool, dry, and well-ventilated.

4. Disposal Request and Pickup:

  • Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS office.[1]

  • EHS personnel will then arrange for the transportation of the waste to a licensed hazardous waste management facility for final disposal, typically via incineration.[1]

Quantitative Data for Pharmaceutical Waste Incineration

The following table summarizes recommended parameters for the high-temperature incineration of pharmaceutical waste, ensuring the complete destruction of the active pharmaceutical ingredient.

ParameterRecommended ValueRationale
Primary Chamber Temperature 800 - 900 °CEnsures initial volatilization of the waste material.[1]
Secondary Chamber Temperature 900 - 1200 °CGuarantees complete combustion of volatile gases.[1]
Minimum Residence Time 2 secondsEnsures complete destruction of harmful components.[1]

Experimental Protocols for Degradation of Similar Compounds

While specific experimental protocols for the degradation of this compound were not identified, research on the degradation of structurally similar compounds like sulfamethoxazole and trimethoprim can provide valuable insights. One such method is the Fenton and Fenton-like oxidation processes .

These advanced oxidation processes involve the use of iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic pollutants like antibiotics. A study on the degradation of sulfamethoxazole and trimethoprim evaluated the efficiency of this method, assessing factors such as pH, and the concentrations of hydrogen peroxide, ferrous ions, and a supporting catalyst (Mn²⁺).[5] The optimal conditions for trimethoprim degradation in a conventional Fenton process were found to be a pH of 5, a hydrogen peroxide concentration of 4.41 mmol L⁻¹, a ferrous ion concentration of 0.81 mmol L⁻¹, and a reaction time of 90 minutes.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Brodimoprim_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Disposal Method start Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Secure, Designated Area containerize->store request Submit Waste Pickup Request to EHS store->request transport EHS Transports Waste to Licensed Facility request->transport incineration High-Temperature Incineration transport->incineration Primary Method disposal Final Disposal incineration->disposal

This compound Waste Disposal Workflow

References

Essential Safety and Handling of Brodimoprim in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Brodimoprim.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for structurally similar compounds and general laboratory safety standards.[2][3][4][5][6]

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or GogglesMinimum requirement for working with or around hazardous materials. Goggles are required for protection against liquid splashes.[2] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[2]
Hand Protection Chemical-resistant glovesStandard nitrile laboratory gloves should be worn.[4] If gloves are splashed or come in contact with this compound, they should be changed immediately.[4]
Body Protection Laboratory coatA fully buttoned lab coat with sleeves extending to the wrists must be worn.[4]
Respiratory Protection Not typically required under normal use with adequate ventilation.If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary. Use in a well-ventilated area is crucial.[3][7]
Foot Protection Closed-toe shoesRequired for all personnel in a laboratory setting to protect against spills and falling objects.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound in a well-ventilated area.[3][7]

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

Handling Procedures:

  • Avoid contact with skin and eyes.[7]

  • Prevent the formation of dust and aerosols.[3][7]

  • Wash hands thoroughly after handling the compound.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][7]

  • Store in a refrigerated environment as indicated by the supplier.[3]

  • Keep away from strong oxidizing agents and bases.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Waste Segregation and Collection:

  • Segregate this compound waste from non-hazardous laboratory trash.

  • Collect solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • For liquid waste containing this compound, use a compatible, leak-proof container. Do not pour solutions down the drain.[8]

Container Labeling:

  • Clearly label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.

Storage of Waste:

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.

Final Disposal:

  • Arrange for waste pickup through your institution's licensed hazardous waste management service. The preferred method of disposal for pharmaceutical waste is high-temperature incineration.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Store Waste Securely Store Waste Securely Doff PPE->Store Waste Securely Arrange for Pickup Arrange for Pickup Store Waste Securely->Arrange for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。